FAK-IN-16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H49F3N7O5P |
|---|---|
Molecular Weight |
759.8 g/mol |
IUPAC Name |
7-[[2-[4-(diethoxyphosphorylmethyl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-2-methyl-4-[4-(4-methylpiperazin-1-yl)cyclohexyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C37H49F3N7O5P/c1-6-51-53(49,52-7-2)23-24-8-14-30(32(20-24)50-5)43-36-41-21-29(37(38,39)40)34(44-36)42-31-15-13-27(28-22-46(4)35(48)33(28)31)25-9-11-26(12-10-25)47-18-16-45(3)17-19-47/h8,13-15,20-21,25-26H,6-7,9-12,16-19,22-23H2,1-5H3,(H2,41,42,43,44) |
InChI Key |
HZOFIHCVZSUCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC(=C(C=C1)NC2=NC=C(C(=N2)NC3=C4C(=C(C=C3)C5CCC(CC5)N6CCN(CC6)C)CN(C4=O)C)C(F)(F)F)OC)OCC |
Origin of Product |
United States |
Foundational & Exploratory
FAK-IN-16 (OXA-11): A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in a multitude of human cancers, playing a pivotal role in tumor progression, metastasis, and therapeutic resistance. FAK integrates signals from the extracellular matrix and growth factor receptors to regulate critical cellular processes including survival, proliferation, migration, and invasion.[1][2] FAK-IN-16, also known as OXA-11, is a potent and selective small-molecule inhibitor of FAK.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.
Introduction to this compound (OXA-11)
This compound (OXA-11) is an orally active, amino pyrimidine-based inhibitor of FAK.[3][4] It demonstrates high potency and selectivity, targeting the catalytic activity of FAK to disrupt its downstream signaling cascades.[3] Preclinical studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to slow tumor growth, reduce tumor vascularity and invasion, and enhance the efficacy of conventional chemotherapies such as cisplatin.[3][5]
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of FAK autophosphorylation. Specifically, this compound targets the phosphorylation of key tyrosine residues, Tyr397 and Tyr861, which are critical for the activation and downstream signaling of FAK.[3][4][5]
-
Inhibition of Tyr397 Autophosphorylation: The autophosphorylation of Tyr397 is the initial and most critical step in FAK activation. This event creates a high-affinity binding site for the SH2 domain of Src family kinases.[6] By preventing the phosphorylation of Tyr397, this compound effectively blocks the recruitment and activation of Src, thereby inhibiting the full activation of FAK and the subsequent phosphorylation of other FAK substrates.[3]
-
Inhibition of Tyr861 Phosphorylation: The phosphorylation of Tyr861, which is located in the focal adhesion targeting (FAT) domain, is also crucial for FAK-mediated signaling, particularly in the context of cell migration.[5] Inhibition of this phosphorylation event by this compound further contributes to its anti-migratory and anti-invasive effects.
By inhibiting FAK phosphorylation, this compound disrupts the assembly of focal adhesions and the transduction of signals that promote cancer cell survival, proliferation, and motility.[3]
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound (OXA-11).
Table 1: In Vitro Activity of this compound (OXA-11) [3][7]
| Parameter | Cell Line | Value |
| Biochemical IC50 (pFAK [Y397]) | - | 1.2 pM |
| Cellular Mechanistic IC50 (pFAK [Y397]) | TOV21G | 1 nM |
| Cellular Mechanistic IC50 (pFAK [Y397]) | IGROV1 | 0.8 nM |
| EC50 (Inhibition of Proliferation, 3-D culture) | TOV21G | 9 nM |
| EC50 (Promotion of Apoptosis, 3-D culture) | TOV21G | 31 nM |
Table 2: In Vivo Activity of this compound (OXA-11) in TOV21G Xenografts [3][5]
| Parameter | Value |
| Pharmacodynamic EC50 (Inhibition of pFAK [Y397]) | 1.8 nM |
| Tumor Growth Inhibition (120 mg/kg daily) | 77% |
| Suppression of pFAK [Y397] (120 mg/kg daily) | 61% |
Signaling Pathways
This compound acts as a critical node in the FAK signaling pathway. The following diagram illustrates the central role of FAK and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory practices and informed by the specifics reported for OXA-11.[3]
3-D Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cells in a three-dimensional culture, which more closely mimics the in vivo tumor microenvironment.
Protocol:
-
Cell Seeding: Suspend cancer cells (e.g., TOV21G, IGROV1) in a basement membrane extract (e.g., Matrigel) and plate into 96-well plates.
-
Treatment: Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 7-10 days to allow for spheroid formation and growth.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.
-
Data Acquisition: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Data Analysis: Plot the luminescence values against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Apoptosis Assay
This assay quantifies the induction of apoptosis in cancer cells following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Culture cells in a 3-D matrix as described for the proliferation assay and treat with this compound.
-
Caspase Activity Measurement: Utilize a luminescent caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7 Assay). Add the reagent to the wells and incubate at room temperature.
-
Data Acquisition: Measure the luminescence, which is proportional to the amount of active caspase-3 and -7.
-
Data Analysis: Normalize the caspase activity to the number of viable cells (determined from a parallel proliferation assay) and calculate the EC50 for apoptosis induction.
Western Blotting for FAK Phosphorylation
This technique is used to directly measure the inhibition of FAK phosphorylation at specific tyrosine residues.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations for a defined period. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated FAK (e.g., anti-pFAK Y397, anti-pFAK Y861) and total FAK (as a loading control).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated FAK signal to the total FAK signal to determine the degree of inhibition.
Conclusion
This compound (OXA-11) is a highly potent and selective inhibitor of Focal Adhesion Kinase that demonstrates significant anti-cancer activity in preclinical models. Its mechanism of action, centered on the inhibition of FAK phosphorylation at key tyrosine residues, leads to the disruption of critical signaling pathways that drive tumor cell proliferation, survival, and invasion. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting FAK in oncology. Further investigation into the clinical efficacy and safety of this compound is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. aminer.org [aminer.org]
- 3. researchgate.net [researchgate.net]
- 4. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase I Study of BI 853520, an Inhibitor of Focal Adhesion Kinase, in Patients with Advanced or Metastatic Nonhematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of Focal Adhesion Kinase (FAK) Signaling in Tumor Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical mediator in the intricate signaling networks that govern tumor progression.[1][2][3] Overexpressed and hyperactivated in a wide array of human cancers, FAK orchestrates a multitude of cellular processes that are hallmarks of cancer, including proliferation, survival, migration, invasion, and angiogenesis.[1][2][4][5] Its dual function as both a kinase and a scaffolding protein allows it to integrate signals from the tumor microenvironment, primarily through integrins and growth factor receptors, and relay them to downstream effector pathways.[5][6] This central role makes FAK an attractive therapeutic target, with several small molecule inhibitors currently under preclinical and clinical investigation.[4][7] This guide provides an in-depth technical overview of FAK signaling in oncology, presenting quantitative data on its expression, detailed experimental methodologies to study its function, and visual representations of its complex signaling pathways.
Data Presentation: FAK Overexpression and Clinical Significance
The overexpression of FAK is a common feature in many solid tumors and often correlates with poor prognosis and advanced disease stage.[1][6][7][8] The following tables summarize quantitative data on FAK expression across various cancer types and its association with clinical outcomes.
| Cancer Type | Percentage of Tumors with High FAK Expression | Method of Detection | Reference |
| Non-Small-Cell Lung Cancer (NSCLC) | 38.6% (59/153) | Immunohistochemistry (IHC) | [9] |
| Stage I NSCLC | >50% | Immunohistochemistry (IHC) | [2] |
| Small-Cell Lung Cancer (SCLC) | 92% (78/85) | Immunohistochemistry (IHC) | [6] |
| Breast Cancer | ~26% (mRNA levels) | The Cancer Genome Atlas (TCGA) | [10] |
| Serous Ovarian Tumors | ~37% (mRNA levels) | The Cancer Genome Atlas (TCGA) | [10] |
| Gastric Cancer | 68.8% (protein) | Immunohistochemistry (IHC) | [11] |
Table 1: FAK Overexpression in Various Cancers. This table highlights the prevalence of high FAK expression across different tumor types as determined by various molecular techniques.
| Cancer Type | Correlation of High FAK Expression with Clinical Outcome | Hazard Ratio (HR) with 95% Confidence Interval (CI) | Reference |
| Non-Small-Cell Lung Cancer (NSCLC) | Poorer 5-year survival (18% vs. 33% for low FAK) | Not explicitly stated, but p < 0.01 for survival difference | [9] |
| Breast Cancer | Shorter Overall Survival (OS) | HR = 1.43 (1.12–1.83) | [12] |
| Colorectal Cancer (p-FAK) | Shorter Overall Survival (OS) | HR = 2.200 (1.265–3.452) | [3][13] |
| Colorectal Cancer (p-FAK) | Shorter Disease-Free Survival (DFS) | HR = 2.004 (1.262–3.382) | [3][13] |
Table 2: Prognostic Significance of High FAK Expression. This table summarizes the correlation between elevated FAK expression (or its phosphorylated, active form, p-FAK) and patient survival outcomes in different cancers.
FAK Signaling Pathways in Tumor Progression
FAK signaling is initiated by the clustering of integrins upon binding to the extracellular matrix (ECM) or by stimulation of growth factor receptors.[14] This leads to the autophosphorylation of FAK at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[14] The formation of the FAK-Src complex is a pivotal event that leads to the full activation of both kinases and the subsequent phosphorylation of numerous downstream substrates, thereby triggering multiple signaling cascades that promote tumorigenesis.
Core Signaling Axis:
-
Proliferation and Survival: The FAK-Src complex can activate the PI3K/Akt and MAPK/ERK pathways.[1] The PI3K/Akt pathway is a major driver of cell survival by inhibiting apoptosis.[1] The MAPK/ERK pathway is crucial for cell cycle progression and proliferation.[7] FAK can also translocate to the nucleus and interact with transcription factors to regulate gene expression related to cell cycle and survival.
-
Migration and Invasion: FAK signaling promotes cell motility through the phosphorylation of downstream targets like p130Cas and paxillin, which regulate the dynamic assembly and disassembly of focal adhesions and cytoskeletal reorganization.[15] FAK also contributes to the degradation of the ECM by promoting the expression and activity of matrix metalloproteinases (MMPs), facilitating cancer cell invasion.[15]
-
Angiogenesis: FAK plays a crucial role in tumor angiogenesis by promoting endothelial cell migration, proliferation, and survival.[7][16][17] It is a key downstream effector of Vascular Endothelial Growth Factor (VEGF) signaling in endothelial cells.[7]
-
Epithelial-Mesenchymal Transition (EMT): FAK signaling is implicated in the induction of EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[10][18][19]
Below are Graphviz diagrams illustrating the core FAK signaling pathways.
Figure 1: FAK Signaling Pathway in Tumor Progression. This diagram illustrates the activation of FAK by integrins and growth factor receptors, leading to the formation of the FAK-Src complex and the activation of downstream pathways that drive key tumorigenic processes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of FAK signaling in cancer.
Western Blotting for FAK and Phospho-FAK (Y397)
This protocol is for the detection and quantification of total FAK and its activated (phosphorylated) form in cell lysates.
Materials:
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FAK and anti-phospho-FAK (Y397)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[14]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software.
-
In Vitro Kinase Assay for FAK Activity
This assay measures the kinase activity of FAK by quantifying the phosphorylation of a generic substrate.
Materials:
-
Recombinant FAK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
96-well plate
-
Luminometer
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and FAK substrate.[15]
-
Add the master mix to the wells of a 96-well plate.
-
Add the test compounds (e.g., FAK inhibitors) or vehicle control to the respective wells.
-
Initiate the reaction by adding the recombinant FAK enzyme.
-
Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[4][15]
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to FAK kinase activity.
Boyden Chamber Assay for Cell Migration and Invasion
This assay quantifies the migratory and invasive potential of cancer cells in response to chemoattractants.
Materials:
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)[20][21]
-
For invasion assays, inserts coated with a basement membrane matrix (e.g., Matrigel)
-
Cell culture medium (serum-free for cell suspension, serum-containing as chemoattractant)
-
Chemoattractant (e.g., FBS, specific growth factors)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol, crystal violet)
-
Microscope
Procedure:
-
Seed the lower chamber of the Boyden apparatus with medium containing a chemoattractant.[22]
-
Place the porous membrane insert into the well.
-
Resuspend cells in serum-free medium and seed them into the upper chamber of the insert.[22]
-
Incubate for a period that allows for cell migration but not proliferation (typically 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
For invasion assays, the same procedure is followed using Matrigel-coated inserts, which requires cells to degrade the matrix to migrate.
Figure 2: Experimental Workflow for Studying FAK Inhibition. This diagram outlines a typical experimental workflow to assess the effects of a FAK inhibitor on cancer cell signaling and function.
In Vivo Tumorigenesis Assay
This assay evaluates the effect of FAK modulation on tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells with modified FAK expression (e.g., shRNA knockdown or CRISPR knockout) or control cells
-
Phosphate-buffered saline (PBS) or Matrigel
-
Syringes and needles
-
Calipers
Procedure:
-
Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.[23]
-
Subcutaneously inject the cell suspension into the flanks of the mice.[23]
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers at regular intervals (e.g., twice a week).[24]
-
Calculate tumor volume using the formula: V = 0.5 x length x width².[24]
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[24]
Logical Relationships and Conclusion
The activation of FAK signaling is a central event that contributes to multiple hallmarks of cancer. The following diagram illustrates this logical relationship.
Figure 3: FAK Activation and the Hallmarks of Cancer. This diagram shows the logical connection between the activation of FAK and its contribution to key capabilities acquired by cancer cells during tumor progression.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. The Prognostic Significance of Focal Adhesion Kinase (FAK) Expression in Stage I Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com.cn [promega.com.cn]
- 5. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Focal Adhesion Kinase in Small-Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of focal adhesion kinase correlates with increased lymph node metastasis and poor prognosis in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prognostic and clinical significance of focal adhesion kinase expression in breast cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | High expression of phosphorylated focal adhesion kinase predicts a poor prognosis in human colorectal cancer [frontiersin.org]
- 14. FAK Antibody (#3285) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Focal adhesion kinase and cancer [digitum.um.es]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Clinical significance of metabolism-related genes and FAK activity in ovarian high-grade serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. researchgate.net [researchgate.net]
- 23. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. FAK/PYK2 promotes the Wnt/β-catenin pathway and intestinal tumorigenesis by phosphorylating GSK3β | eLife [elifesciences.org]
FAK-IN-16 (OXA-11): A Technical Guide to a Potent Focal Adhesion Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FAK-IN-16, also known as OXA-11, is a potent and selective, orally active small-molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] As a non-receptor tyrosine kinase, FAK is a critical mediator of signaling pathways that regulate cell adhesion, migration, proliferation, and survival, making it a compelling target in oncology. This compound has demonstrated significant anti-tumor and anti-metastatic effects in preclinical models, both as a monotherapy and in combination with other agents. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, including its mechanism of action, quantitative biological data, and detailed experimental methodologies.
Introduction to this compound (OXA-11)
This compound (OXA-11) is an aminopyrimidine-based compound identified as a highly potent inhibitor of FAK.[1] Its chemical name is diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl) cyclo-hexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(tri-fluoromethyl)pyrimidin-2-yl] amino}benzyl) phosphonate, with a CAS number of 1257994-15-2. The discovery of this compound stems from efforts to develop targeted therapies against FAK, which is frequently overexpressed in various human cancers and is associated with poor prognosis.[1]
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of FAK. It specifically targets the ATP-binding site of the kinase, preventing the autophosphorylation of FAK at key tyrosine residues, most notably Tyrosine 397 (Y397).[1] This autophosphorylation event is a critical step in FAK activation, creating a binding site for SH2 domain-containing proteins like Src family kinases, which further propagate downstream signaling. By inhibiting FAK phosphorylation, this compound effectively blocks these downstream pathways, leading to reduced cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion.[1]
Quantitative Biological Data
The following tables summarize the key quantitative data reported for this compound (OXA-11) in various preclinical assays.
Table 1: In Vitro Activity of this compound (OXA-11)
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical IC50 | 1.2 pM | Recombinant FAK kinase assay | [1][3] |
| Cellular pFAK [Y397] Inhibition IC50 | 1.13 ± 0.28 nM | TOV21G ovarian cancer cell lysates | [1] |
| Cell Proliferation EC50 (3-D Culture) | 9 nM | TOV21G ovarian cancer cells | [1][3] |
| 0.3 nM | IGROV1 ovarian cancer cells | [1] | |
| Apoptosis (Caspase 3/7) EC50 (3-D Culture) | 31 nM | TOV21G ovarian cancer cells | [1] |
| 0.5 nM | IGROV1 ovarian cancer cells | [1] |
Table 2: In Vivo Activity and Pharmacodynamics of this compound (OXA-11)
| Parameter | Value | Model System | Reference |
| Pharmacodynamic EC50 (pFAK [Y397] Inhibition) | 1.8 nM | TOV21G tumor xenografts in mice | [1][3] |
| Tumor Growth Inhibition | 77% | TOV21G xenografts (120 mg/kg daily) | [1] |
| pFAK [Y397] Suppression in Tumor | 61% | TOV21G xenografts (120 mg/kg daily) | [1] |
| Reduction in Liver Metastases | Significant reduction in incidence, number, and size | RIP-Tag2 transgenic mice (in combination with DC101) | [1][3] |
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway Inhibition by this compound
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix and growth factor receptors, and how this compound intervenes in this pathway.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a FAK inhibitor like this compound.
Experimental Workflow for In Vivo Evaluation
The following diagram illustrates a general workflow for the in vivo evaluation of this compound's anti-tumor efficacy.
Experimental Protocols
While the synthesis of this compound (OXA-11) is not publicly available, this section provides detailed methodologies for key experiments cited in its characterization, based on standard laboratory practices.
Biochemical FAK Kinase Assay (IC50 Determination)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against FAK kinase.
-
Materials:
-
Recombinant human FAK kinase domain.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ATP (Adenosine 5'-triphosphate).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
This compound (or test compound) serially diluted in DMSO.
-
Radiolabeled [γ-³³P]ATP.
-
Phosphoric acid.
-
Filter paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing FAK kinase and the peptide substrate in kinase reaction buffer.
-
Add serially diluted this compound or vehicle control (DMSO) to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for FAK.
-
Allow the reaction to proceed for a specific time (e.g., 40 minutes) at room temperature.
-
Stop the reaction by adding phosphoric acid.
-
Spot an aliquot of the reaction mixture onto filter paper.
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Phospho-FAK (Y397) Inhibition Assay
This protocol outlines a method to measure the inhibition of FAK autophosphorylation in a cellular context.
-
Materials:
-
TOV21G cells (or other relevant cell line).
-
Cell culture medium and serum.
-
This compound (or test compound).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: Rabbit anti-phospho-FAK (Y397) and mouse anti-total FAK.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blotting equipment.
-
-
Procedure:
-
Plate TOV21G cells and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours.
-
Treat the cells with serially diluted this compound or vehicle control for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-FAK (Y397) and total FAK.
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of phospho-FAK to total FAK.
-
Determine the cellular IC50 by plotting the percentage of inhibition of FAK phosphorylation against the compound concentration.
-
3D Cell Proliferation and Apoptosis Assays
These protocols describe methods to assess the effect of this compound on cell viability and apoptosis in a 3D culture system, which more closely mimics the in vivo tumor microenvironment.
-
3D Cell Proliferation Assay (e.g., using CellTiter-Glo® 3D):
-
Seed TOV21G cells in a low-attachment multi-well plate to allow spheroid formation.
-
Culture the spheroids for a few days until they reach a desired size.
-
Treat the spheroids with a serial dilution of this compound or vehicle control.
-
Incubate for a defined period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® 3D reagent to each well.
-
Mix well to lyse the spheroids and release ATP.
-
Incubate to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the EC50 value from the dose-response curve.
-
-
3D Apoptosis Assay (e.g., using Caspase-Glo® 3/7 3D):
-
Follow steps 1-4 of the 3D cell proliferation assay.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 3D reagent to each well.
-
Mix to lyse the cells and allow the caspase substrate to be cleaved.
-
Incubate to generate a stable luminescent signal.
-
Measure luminescence, which is proportional to caspase 3/7 activity.
-
Calculate the EC50 for apoptosis induction.
-
In Vivo Tumor Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Materials:
-
Athymic nude mice.
-
TOV21G cells.
-
Matrigel.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant a suspension of TOV21G cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally on a defined schedule (e.g., daily).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry for pFAK).
-
Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
-
In Vivo Metastasis Studies in RIP-Tag2 Transgenic Mice
This protocol outlines the use of the RIP-Tag2 transgenic mouse model to assess the anti-metastatic potential of this compound.
-
Model: RIP-Tag2 transgenic mice spontaneously develop pancreatic neuroendocrine tumors (PNETs) that metastasize to the liver in a predictable manner.
-
Procedure:
-
Begin treatment with this compound (alone or in combination with other agents like the VEGFR-2 inhibitor DC101) at a specific age (e.g., 14 weeks) when tumors are established.
-
Administer the treatment for a defined period (e.g., 3 weeks).
-
At the end of the treatment period, euthanize the mice and harvest the pancreata and livers.
-
Fix and embed the tissues for histological analysis.
-
Section the livers and stain with hematoxylin and eosin (H&E).
-
Quantify the number and size of liver micrometastases under a microscope.
-
Compare the metastatic burden between the treatment and control groups.
-
Conclusion
This compound (OXA-11) is a highly potent and selective FAK inhibitor with promising anti-tumor and anti-metastatic activity in preclinical models. Its ability to potently inhibit FAK phosphorylation at picomolar concentrations in biochemical assays translates to nanomolar efficacy in cellular and in vivo settings. The data presented in this guide underscore the potential of this compound as a therapeutic candidate and provide a foundation for further investigation and development. The detailed experimental protocols provided herein offer a framework for researchers to further explore the biological activities of this and other FAK inhibitors. Further research into the synthesis and clinical evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
The Lynchpin of Metastasis: A Technical Guide to the Biological Functions of Focal Adhesion Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK), a non-receptor protein tyrosine kinase encoded by the PTK2 gene, is a critical signaling node that integrates cues from the extracellular matrix (ECM) and growth factor receptors.[1][2] Its expression and activity are frequently elevated in advanced-stage cancers, where it plays a pivotal role in promoting tumor progression and metastasis.[3][4] FAK orchestrates a multitude of cellular processes essential for the metastatic cascade, including cell adhesion, migration, invasion, proliferation, and survival.[5][6][7] It executes these functions through both its kinase-dependent catalytic activity and its kinase-independent scaffolding capabilities.[3][8] This guide provides an in-depth technical overview of the multifaceted roles of FAK in metastasis, the signaling pathways it governs, quantitative data from key studies, and detailed experimental protocols for its investigation.
FAK Structure and Activation
FAK is comprised of a central kinase domain flanked by a large N-terminal FERM (4.1 protein, ezrin, radixin, moesin) domain and a C-terminal focal adhesion targeting (FAT) domain.[1][9] The FERM domain mediates interactions with integrins and growth factor receptors, while the FAT domain is crucial for localizing FAK to focal adhesions—the dynamic structures that connect the actin cytoskeleton to the ECM.[1][9]
FAK activation is a multi-step process initiated by integrin clustering upon binding to the ECM. This leads to a conformational change that relieves the autoinhibitory interaction between the FERM and kinase domains, allowing for autophosphorylation at tyrosine residue 397 (Y397).[2][9] This pY397 site serves as a high-affinity binding site for the SH2 domain of Src family kinases.[7][10] The recruitment of Src to FAK results in the formation of a dual kinase complex, leading to the phosphorylation of additional tyrosine residues on FAK and other focal adhesion-associated proteins, thereby amplifying downstream signaling.[10][11]
The Role of FAK in the Metastatic Cascade
Metastasis is a complex, multi-step process involving local invasion, intravasation into blood or lymphatic vessels, survival in circulation, extravasation into distant tissues, and colonization to form secondary tumors. FAK is implicated in multiple stages of this cascade.
FAK in Cell Adhesion, Motility, and Invasion
FAK is a master regulator of cell migration and invasion.[12] Its kinase activity is essential for the dynamic turnover of focal adhesions, a process required for cell movement.[5] FAK signaling promotes cytoskeletal remodeling through the activation of small GTPases like Rho and Rac, leading to the formation of lamellipodia and filopodia, which are crucial for cell motility.[3]
Furthermore, FAK contributes to the degradation of the ECM, a critical step in invasion, by promoting the expression and activation of matrix metalloproteinases (MMPs).[3][6] The FAK-Src complex can phosphorylate various substrates, including p130Cas and paxillin, which in turn regulate actin dynamics and the formation of invadopodia, specialized protrusions that mediate ECM degradation.[11]
FAK in Epithelial-Mesenchymal Transition (EMT)
Epithelial-mesenchymal transition (EMT) is a developmental program often hijacked by cancer cells to acquire migratory and invasive properties.[13] During EMT, epithelial cells lose their cell-cell junctions and apical-basal polarity, and gain a mesenchymal phenotype characterized by enhanced motility and invasiveness.[13][14] FAK is a key driver of EMT.[6][15] It can promote the expression of EMT-inducing transcription factors such as Snail, Slug, and Twist through various signaling pathways.[16][17] FAK signaling also leads to the downregulation of E-cadherin, a key component of adherens junctions, thereby disrupting cell-cell adhesion and promoting cell dissemination.[6][16] In some contexts, cancer-associated fibroblasts (CAFs) can secrete factors like LOXL2 that activate the FAK signaling pathway in cancer cells, stimulating EMT and promoting metastasis.[14][15]
FAK in Cancer Cell Survival and Anoikis Resistance
Normal epithelial cells undergo a form of programmed cell death called anoikis upon detachment from the ECM.[18] A crucial step for metastatic dissemination is the ability of cancer cells to survive in suspension in the bloodstream or lymphatic system. FAK provides potent pro-survival signals that confer resistance to anoikis.[4][19] Upon cell detachment, FAK can be activated and subsequently trigger downstream survival pathways, most notably the PI3K/Akt pathway.[18][20] The FAK-mediated activation of the PI3K/Akt pathway inhibits apoptosis by blocking the activation of caspases.[19][21] In some cancers, FAK has been shown to form a complex with Mdm2 to promote the degradation of the tumor suppressor p53, further enhancing cell survival.[16][19]
FAK and the Tumor Microenvironment
The tumor microenvironment (TME) plays a critical role in metastasis. FAK's influence extends beyond the cancer cell itself to modulate the TME. FAK activity in cancer cells can promote the secretion of factors that stimulate angiogenesis, the formation of new blood vessels that supply tumors with nutrients and provide an escape route for metastatic cells.[22][23] FAK also plays a role in the function of various stromal cells within the TME, including cancer-associated fibroblasts (CAFs) and immune cells.[22] For instance, FAK activation in CAFs can contribute to the remodeling of the ECM, creating a more permissive environment for cancer cell invasion.[22] Furthermore, FAK signaling can contribute to an immunosuppressive TME by modulating the function of T cells, myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs).[22]
Key FAK Signaling Pathways in Metastasis
FAK acts as a central hub for several key signaling pathways that drive metastasis.
The FAK-Src Pathway
The formation of the FAK-Src complex is a pivotal event in FAK signaling.[2][10] Upon FAK autophosphorylation at Y397, Src is recruited and activated, leading to the phosphorylation of multiple substrates.[7] This dual kinase complex is crucial for the regulation of cell migration, invasion, and survival.[10] The FAK-Src complex can activate the Ras-MAPK/ERK pathway, which promotes cell proliferation and survival, and the p130Cas-Crk-DOCK180 pathway, which stimulates Rac-dependent cell migration.[5]
The FAK-PI3K-Akt Pathway
The pY397 site on FAK can also serve as a docking site for the p85 subunit of phosphoinositide 3-kinase (PI3K).[24][25] This interaction leads to the activation of the PI3K-Akt signaling cascade, a major pathway promoting cell survival and proliferation.[16][19] The FAK-mediated activation of PI3K/Akt is a key mechanism by which cancer cells evade anoikis.[18][20] This pathway can also contribute to EMT and cell migration.[17]
The FAK-MAPK/ERK Pathway
FAK can activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway through its interaction with Src and the adaptor protein Grb2.[10][25] The Grb2-Sos complex is recruited to phosphorylated FAK, leading to the activation of Ras and the subsequent activation of the Raf-MEK-ERK cascade.[23][26] This pathway is a potent driver of cell proliferation, survival, and differentiation, and its activation by FAK contributes to tumor growth and metastasis.[23]
Quantitative Analysis of FAK's Role in Metastasis
The following tables summarize quantitative data from various studies demonstrating the impact of FAK inhibition on key metastatic processes.
| In Vitro Assays | Cell Line | FAK Inhibition Method | Effect on Migration/Invasion | Reference |
| Wound Healing Assay | A431 | FAK inhibitor (PF-562,271) | Complete inhibition of collective cell invasion | [5] |
| Wound Healing Assay | SK-N-BE(2) (Neuroblastoma) | FAK siRNA | Significant reduction in cell migration | [27] |
| Wound Healing Assay | HCT-116 (Colon Cancer) | FAK siRNA | ~50% reduction in wound closure after 24h | [25] |
| Transwell Invasion Assay | A431 | FAK inhibitor (PF-562,271) | Complete inhibition of collective cell invasion | [5] |
| Transwell Invasion Assay | SK-N-BE(2) (Neuroblastoma) | FAK inhibitor (PF-573,228) | Significant decrease in invasion | [27] |
| Transwell Invasion Assay | Tca-8113 (Tongue Cancer) | FAK shRNA | Significant inhibition of invasion | [28] |
| In Vivo Studies | Cancer Type | Animal Model | FAK Inhibition Method | Effect on Tumor Growth/Metastasis | Reference |
| Neuroblastoma | Nude Mouse | FAK inhibitor (TAE226) | Significant decrease in hepatic metastatic tumor burden | [27] | |
| Hepatoblastoma | Nude Mouse Xenograft | FAK inhibitor (PF-573,228) | Decreased tumor growth | [29] | |
| Breast Cancer | Nude Mouse | AZD1152 | Reduction in lung tumor nodules | [24] | |
| Ewing Sarcoma | Nude Mouse Xenograft | FAK shRNA | Significant reduction in tumor volume after 24 days | [18] | |
| Pancreatic Cancer | KPC Mouse Model | FAK inhibitor (VS-4718) | Reduced liver metastasis | [30] | |
| Adenocarcinoma | Nude Mouse Xenograft | FAK inhibitor (BI 853520) | Tumor growth inhibition >100% in sensitive models | [20][31] | |
| Breast Cancer | Xenograft Mouse Model | PYK2/FAK knockdown | Decreased primary tumor size and reduced lung metastasis |
Experimental Methodologies for Studying FAK in Metastasis
Detailed protocols for key experiments are provided below to facilitate the investigation of FAK's role in metastasis.
FAK Kinase Activity Assay
This protocol is adapted from commercially available kits and published methods.[8][22]
Principle: This assay measures the transfer of phosphate from ATP to a generic tyrosine kinase substrate by FAK. The amount of ADP produced is then quantified using a luminescent signal.
Materials:
-
Recombinant FAK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare the kinase reaction mixture in a 96-well plate. For each reaction, combine kinase buffer, substrate, and the FAK inhibitor to be tested.
-
Add ATP to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the FAK kinase activity.
Transwell Invasion Assay
This protocol is a generalized procedure based on common laboratory practices.[1][14][16][32][33]
Principle: This assay measures the ability of cells to invade through a basement membrane matrix-coated porous membrane in response to a chemoattractant.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., 70% ethanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Harvest cells and resuspend them in serum-free medium.
-
Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with fixation solution.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained cells in several random fields of view using a microscope.
Wound Healing (Scratch) Assay
This is a standard protocol for assessing cell migration.[25]
Principle: This assay measures the rate at which a confluent monolayer of cells closes a "wound" or scratch created in the cell layer.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Cell culture medium
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells and debris.
-
Replace the PBS with fresh cell culture medium (with or without the test compound).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound is closed.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time.
Immunofluorescence Staining for Phosphorylated FAK
This protocol allows for the visualization of activated FAK within cells.[34][35][36]
Principle: This technique uses fluorescently labeled antibodies to detect the localization and expression of phosphorylated FAK (e.g., pY397-FAK) within fixed cells.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phosphorylated FAK (e.g., anti-pY397-FAK)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells grown on coverslips with fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary antibody against phosphorylated FAK.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the fluorescently labeled secondary antibody.
-
Wash the cells to remove unbound secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Co-Immunoprecipitation of FAK and Src
This protocol is used to demonstrate the interaction between FAK and Src.[7][11]
Principle: This technique involves using an antibody to pull down a specific protein (e.g., FAK) from a cell lysate, along with any proteins that are bound to it (e.g., Src). The presence of the interacting protein is then detected by Western blotting.
Materials:
-
Cell lysate
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibody against FAK or Src
-
Protein A/G agarose beads
-
Wash buffer
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Antibodies for Western blotting (anti-FAK and anti-Src)
Procedure:
-
Lyse the cells to obtain a protein extract.
-
Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against FAK (or Src) to form an antibody-protein complex.
-
Add protein A/G agarose beads to the lysate to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using antibodies against both FAK and Src to detect their presence in the immunoprecipitated complex.
Mouse Xenograft Model of Metastasis
This is a generalized protocol for studying metastasis in vivo.[24][29]
Principle: Human cancer cells are injected into immunocompromised mice to form primary tumors, and the subsequent formation of metastases in distant organs is monitored.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line of interest
-
Surgical instruments for injection
-
Anesthesia
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
Calipers for measuring tumor volume
Procedure:
-
Inject human cancer cells into the appropriate site in the mice to form primary tumors (e.g., orthotopically into the mammary fat pad for breast cancer, or subcutaneously).
-
Monitor the growth of the primary tumor by measuring its volume with calipers.
-
Treat the mice with the FAK inhibitor or a vehicle control.
-
At the end of the study, euthanize the mice and harvest the primary tumor and distant organs (e.g., lungs, liver).
-
Quantify the metastatic burden by counting the number of visible metastatic nodules on the surface of the organs or by using bioluminescence imaging.
-
The tissues can also be processed for histological or immunohistochemical analysis.
FAK as a Therapeutic Target in Metastasis
The central role of FAK in promoting multiple aspects of the metastatic cascade makes it an attractive target for anti-cancer therapy.[4][31] Several small molecule FAK inhibitors are currently in clinical development.[26][27] These inhibitors typically target the ATP-binding pocket of the FAK kinase domain, thereby blocking its catalytic activity.[31] Preclinical studies have shown that FAK inhibitors can effectively reduce tumor growth and metastasis in a variety of cancer models.[27][29][30]
The efficacy of FAK inhibitors may be linked to the specific molecular characteristics of the tumor. For example, some studies suggest that tumors with a mesenchymal phenotype are more sensitive to FAK inhibition.[20][31] Furthermore, combining FAK inhibitors with other targeted therapies or chemotherapies may offer a synergistic anti-tumor effect.[4]
Conclusion
Focal Adhesion Kinase is a master regulator of the metastatic cascade, influencing cancer cell adhesion, migration, invasion, survival, and the tumor microenvironment. Its central role in integrating signals from the ECM and growth factors positions it as a critical node in metastatic signaling. The wealth of preclinical data, supported by the detailed methodologies presented in this guide, underscores the potential of FAK as a high-value therapeutic target for combating metastatic cancer. Further research into the nuances of FAK signaling and the development of next-generation FAK-targeting agents hold significant promise for improving outcomes for patients with advanced malignancies.
Visualizations
Signaling Pathways
Caption: FAK integrates signals from integrins and growth factor receptors to activate key downstream pathways like Src, PI3K/Akt, and MAPK/ERK, driving metastasis.
Experimental Workflows
Caption: Workflow of a Transwell invasion assay to quantify FAK-mediated cell invasion.
Logical Relationships
References
- 1. snapcyte.com [snapcyte.com]
- 2. The direct effect of Focal Adhesion Kinase (FAK), dominant-negative FAK, FAK-CD and FAK siRNA on gene expression and human MCF-7 breast cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative in vivo imaging of the effects of inhibiting integrin signalling via Src and FAK on cancer cell movement; effects on E-cadherin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Phosphorylation and Interaction between Src/FAK and MAPKAP5/PRAK in Early Focal Adhesions Controls Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cloud-clone.com [cloud-clone.com]
- 13. Inhibition of pressure-activated cancer cell adhesion by FAK-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Focusing on the FAK Signaling Pathway: Phosphorylation-Specific Antibodies for Focal Adhesion Kinase (FAK) | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of Focal Adhesion Kinase (FAK) Leads to Abrogation of the Malignant Phenotype in Aggressive Pediatric Renal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.com.cn [promega.com.cn]
- 22. reactionbiology.com [reactionbiology.com]
- 23. pubcompare.ai [pubcompare.ai]
- 24. researchgate.net [researchgate.net]
- 25. FTO facilitates cancer metastasis by modifying the m6A level of FAP to induce integrin/FAK signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Knockdown of FAK inhibits the invasion and metastasis of Tca‑8113 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. FAK Inhibition Decreases Hepatoblastoma Survival Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 31. biorxiv.org [biorxiv.org]
- 32. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Hyperphosphorylated FAK Delocalizes from Focal Adhesions to Membrane Ruffles - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
FAK-IN-16 Downstream Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors to regulate essential cellular processes such as survival, proliferation, migration, and invasion. Its overexpression and activation are frequently observed in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by FAK inhibition, with a particular focus on the effects of FAK inhibitors like PF-573228. We delve into the core signaling cascades, present quantitative data on the impact of FAK inhibition, and provide detailed experimental protocols for key assays used to study these pathways.
Core Downstream Signaling Pathways of FAK
FAK activation, primarily initiated by autophosphorylation at Tyrosine 397 (Y397), creates a high-affinity binding site for the SH2 domain of Src family kinases.[1] This FAK/Src complex then phosphorylates a multitude of downstream substrates, initiating several key signaling cascades. Inhibition of FAK, exemplified by compounds such as PF-573228, disrupts these pathways, leading to anti-tumor effects.[2][3] The most well-characterized downstream pathways impacted by FAK inhibition are the PI3K/Akt and MAPK/ERK pathways. Additionally, emerging evidence highlights the influence of FAK signaling on the NF-κB and p53 pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. FAK can activate this pathway through multiple mechanisms. The p85 subunit of PI3K can bind to the phosphorylated Y397 of FAK, leading to PI3K activation. Activated FAK can also promote the activation of growth factor receptors, which in turn activate PI3K.
Inhibition of FAK leads to a significant reduction in Akt phosphorylation (activation).[4] This deactivation of the PI3K/Akt pathway is a key mechanism by which FAK inhibitors induce apoptosis and inhibit tumor growth.[4]
References
- 1. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase inhibitors prevent osteoblast mineralization in part due to suppression of Akt-mediated stabilization of osterix - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Focal Adhesion Kinase (FAK) in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is fundamental in both normal physiological functions, such as embryonic development and wound healing, and in pathological conditions, most notably cancer. FAK acts as a central signaling hub, integrating signals from integrins and growth factor receptors to modulate key endothelial cell functions including migration, proliferation, survival, and tube formation.[1][2][3][4] This technical guide provides an in-depth exploration of the signaling pathways governed by FAK in angiogenesis, detailed experimental protocols to investigate its function, and a summary of quantitative data illustrating its impact.
FAK Signaling in Angiogenesis
FAK is activated in response to signals from both the extracellular matrix (ECM), mediated by integrins, and soluble growth factors like Vascular Endothelial Growth Factor (VEGF).[3] This dual activation places FAK at a crucial intersection of signaling pathways that collectively drive the angiogenic process.
Upstream Activation of FAK
Upon integrin engagement with the ECM or stimulation by growth factors such as VEGF and basic fibroblast growth factor (bFGF), FAK is recruited to focal adhesions.[3] This leads to a conformational change and autophosphorylation at Tyrosine 397 (Y397).[5] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.
The FAK-Src Complex and Downstream Effectors
The formation of the FAK-Src complex is a pivotal event that leads to the full activation of FAK and the subsequent phosphorylation of other FAK tyrosine residues, including Y576, Y577, Y861, and Y925.[2] This activated complex then phosphorylates a multitude of downstream substrates, initiating several signaling cascades crucial for angiogenesis:
-
PI3K/Akt Pathway: The p85 subunit of Phosphoinositide 3-kinase (PI3K) can bind to the phosphorylated Y397 of FAK, leading to the activation of the PI3K/Akt signaling pathway. This pathway is a major promoter of endothelial cell survival and proliferation.[4]
-
MAPK/ERK Pathway: The FAK-Src complex can phosphorylate Grb2-associated binder (Gab1), leading to the activation of the Ras/MAPK/ERK pathway. This cascade is also heavily involved in regulating endothelial cell proliferation and migration.
-
p130Cas and Rac: The FAK-Src complex phosphorylates p130Cas, which then recruits Crk and DOCK180, leading to the activation of the small GTPase Rac. Rac activation is essential for lamellipodia formation and directional cell migration.[1]
-
Paxillin and Rho GTPases: FAK also interacts with and phosphorylates paxillin, another focal adhesion protein. This interaction is crucial for the regulation of Rho family GTPases, which control the cytoskeletal dynamics required for cell movement and the formation of capillary-like structures.[1]
Crosstalk with VEGF Signaling
VEGF is a potent pro-angiogenic factor, and its signaling is intricately linked with FAK. Upon VEGF binding to its receptor, VEGFR2, Src is activated, which in turn can phosphorylate FAK.[6] FAK activation is essential for VEGF-induced endothelial cell migration and permeability.[7] Specifically, VEGF stimulation has been shown to induce the formation of a signaling complex involving FAK and integrin αvβ5 in a Src-dependent manner.[4]
Signaling Pathway Diagram:
Quantitative Data on FAK's Role in Angiogenesis
The following tables summarize quantitative findings from various studies investigating the role of FAK in angiogenesis.
Table 1: Effect of FAK Inhibition/Deletion on Endothelial Cell Function
| Parameter | Cell Type | Treatment/Condition | Result | Reference |
| Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | FAK Inhibitor (PF-573,228) | Dose-dependent reduction in VEGF-induced migration. | [3][8] |
| Vascular Endothelial Cells (VECs) & Hepatoblastoma cells | FAK Inhibitor (Y15) | Significant dose-dependent decrease in migration ability. | [9] | |
| Proliferation | HUVECs | FAK Inhibitor (PF-573,228) | Dose-dependent reduction in VEGF-induced proliferation. | [3][8] |
| Endothelial Cells from FAK knockout mice | FAK deletion | No significant change in proliferation. | [10] | |
| Survival/Apoptosis | Endothelial Cells from FAK knockout mice | FAK deletion | More than double the percentage of dying cells compared to controls (5.8% vs. 2.4%). | [10] |
| HUVECs | FAK Inhibitor (PF-573,228) | Induction of apoptosis within 36 hours. | [3][8] | |
| Tube Formation | HUVECs | FAK Inhibitor (PF-573,228 or FAK Inhibitor 14) | Reduced VEGF-induced tube formation. | [3][8] |
| Epithelial Ovarian Cancer (EOC) and Endothelial Cells | FAK Inhibitor (VS-6062) | Significantly blocked endothelial cell tube formation. | [11] |
Table 2: In Vivo Effects of FAK Modulation on Angiogenesis
| Model | Treatment/Condition | Parameter Measured | Result | Reference |
| Wound-induced angiogenesis model (mice) | Overexpression of FAK in endothelial cells | Vascular density (CD31 staining) | ~80% increase in the number of vessels per field. | [12] |
| Ischemic hindlimb muscle model (mice) | Overexpression of FAK in endothelial cells | Capillary density | ~120% increase in capillary density compared to wild-type. | [12] |
| Orthotopic EOC mouse model | FAK Inhibitor (VS-6062) | Microvessel Density (MVD) | 40% reduction in tumor MVD. | [11] |
| Glioma and ovarian cancer xenograft models | FAK Inhibitor (TAE226) | Microvessel density | Reduced microvessel density. | [13] |
| B16F10 melanoma model (mice) | Endothelial cell-specific FAK knockout (after tumor establishment) | Tumor blood vessel density | No significant effect on blood vessel density. | [1] |
| B16F10 melanoma metastasis model (mice) | Endothelial FAK kinase-dead knockin | Pulmonary macrometastases | Fewer pulmonary macrometastases. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of FAK's role in angiogenesis. The following are protocols for key in vitro and in vivo assays.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.[15][16][17][18][19][20]
Workflow Diagram:
Protocol:
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Pipette 50-100 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.[17]
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[15]
-
Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to 70-90% confluency. Harvest the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in appropriate media containing the desired concentration of a FAK inhibitor or vehicle control. A typical cell density is 1-1.5 x 10^4 cells per well.[15]
-
Cell Seeding: Gently add 100 µL of the cell suspension to each well on top of the solidified gel.[15]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24 hours. Tube formation can often be observed within 4-6 hours.[17]
-
Imaging and Quantification: Visualize and capture images of the tube-like structures using an inverted microscope. Quantify angiogenesis by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software.
Boyden Chamber Migration Assay
This assay measures the chemotactic migration of endothelial cells towards a chemoattractant.[21][22][23]
Workflow Diagram:
Protocol:
-
Chamber Setup: Place cell culture inserts with an 8 µm pore size membrane into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber.
-
Cell Seeding: Pre-treat endothelial cells with a FAK inhibitor or vehicle control. Resuspend the cells in serum-free medium and add them to the upper chamber.
-
Incubation: Incubate the plate at 37°C for 4-24 hours.
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).
-
Quantification: Count the number of stained, migrated cells in several random fields under a microscope.
In Vivo Matrigel Plug Assay
This assay provides an in vivo assessment of angiogenesis.[24][25][26][27][28]
Workflow Diagram:
Protocol:
-
Preparation of Matrigel Mixture: On ice, mix liquid Matrigel with a pro-angiogenic factor such as bFGF or VEGF. FAK inhibitors can also be incorporated into the mixture.
-
Injection: Subcutaneously inject the Matrigel mixture (typically 0.3-0.5 mL) into the flank of a mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.[26]
-
Incubation: Allow 7-21 days for the plug to become vascularized by host blood vessels.
-
Plug Excision: Euthanize the mouse and carefully excise the Matrigel plug.
-
Analysis: Angiogenesis can be quantified in two ways:
-
Hemoglobin Content: Homogenize the plug and measure the hemoglobin content using a colorimetric assay as an indicator of blood vessel formation.[25]
-
Histological Analysis: Fix the plug in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker such as CD31 to visualize blood vessels. Quantify microvessel density by counting the number of vessels per unit area.[26]
-
Aortic Ring Assay
This ex vivo assay models several aspects of angiogenesis, including sprouting, migration, and tube formation, from a piece of intact blood vessel.[29][30][31][32][33]
Workflow Diagram:
Protocol:
-
Aorta Dissection: Euthanize a mouse and dissect the thoracic aorta under sterile conditions.[30][31]
-
Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cut it into 1 mm thick rings.[30][31]
-
Embedding: Place the aortic rings in a bed of collagen gel or Matrigel in a culture well.[30][31]
-
Culture: Add endothelial cell growth medium, supplemented with or without FAK inhibitors.
-
Incubation: Culture the rings for 7-14 days, replacing the medium every 2-3 days.
-
Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a microscope. The extent of angiogenesis can be quantified by measuring the length and number of sprouts.
Conclusion
Focal Adhesion Kinase is a pivotal regulator of angiogenesis, integrating signals from the extracellular environment and growth factors to orchestrate the complex cellular processes required for new blood vessel formation. Its central role in endothelial cell migration, proliferation, and survival makes it an attractive therapeutic target for diseases characterized by aberrant angiogenesis, such as cancer. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate functions of FAK in angiogenesis and to evaluate the efficacy of novel anti-angiogenic therapies targeting this key signaling molecule.
References
- 1. Endothelial–cell FAK targeting sensitizes tumours to DNA–damaging therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of Focal Adhesion Kinase (FAK) on Ser732 Is Induced by Rho-dependent Kinase and Is Essential for Proline-rich Tyrosine Kinase-2–mediated Phosphorylation of FAK on Tyr407 in Response to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase inhibitors are potent anti‐angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. VEGF-induced vascular permeability is mediated by FAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase inhibitors are potent anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endothelial FAK is essential for vascular network stability, cell survival, and lamellipodial formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase: An alternative focus for anti-angiogenesis therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 16. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. promocell.com [promocell.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. In vivo chamber angiogenesis assay: an optimized Matrigel plug assay for fast assessment of anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 28. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Use of the mouse aortic ring assay to study angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 30. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]
- 33. researchgate.net [researchgate.net]
FAK Inhibition: A Technical Guide for Studying Cell Adhesion
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a critical non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, a cornerstone of cell adhesion, migration, proliferation, and survival.[1][2][3] Its central role in these processes makes it a key therapeutic target in oncology and a valuable molecular tool for dissecting the complex mechanisms of cell adhesion.[1][4] This guide provides a comprehensive technical overview of the use of FAK inhibitors in studying cell adhesion, with a focus on experimental protocols and data interpretation. While the initial request specified FAK-IN-16, the publicly available scientific literature on this specific compound is limited. Therefore, this guide will focus on the broader class of FAK inhibitors, utilizing data from well-characterized compounds such as PF-573228 to illustrate the principles and methodologies.
The Role of FAK in Cell Adhesion
Cell adhesion to the extracellular matrix (ECM) is primarily mediated by integrins, transmembrane receptors that cluster upon ligand binding.[4][5] This clustering initiates the recruitment and activation of FAK at focal adhesions, which are dynamic, macromolecular assemblies that physically link the ECM to the actin cytoskeleton.[6][7]
Upon recruitment, FAK undergoes autophosphorylation at the Tyrosine-397 (Y397) residue.[1][8][9] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[8][9] The resulting FAK/Src complex leads to the phosphorylation of other residues on FAK and downstream signaling proteins, including paxillin and p130Cas, thereby regulating focal adhesion turnover, actin cytoskeleton dynamics, and cell motility.[8][10]
FAK Inhibitors as Research Tools
Small molecule inhibitors of FAK are invaluable tools for elucidating the kinase-dependent functions of FAK in cell adhesion and migration.[11] These inhibitors typically act as ATP-competitive antagonists, binding to the kinase domain of FAK and preventing its catalytic activity.[1][12] By inhibiting FAK, researchers can probe the consequences of disrupting the signaling cascades that govern cell-matrix interactions.
Quantitative Data on FAK Inhibitors
The efficacy of FAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce FAK activity by 50%. The following table summarizes IC50 values for several commonly used FAK inhibitors.
| Inhibitor | Target(s) | IC50 (Cell-free assay) | IC50 (Cell-based, p-FAK Y397) | Key Effects on Cell Adhesion |
| PF-573228 | FAK | 4 nM[1][11] | 30-100 nM[1] | Inhibits cell migration, reduces focal adhesion turnover.[1] |
| VS-4718 (PND-1186) | FAK | 1.5 nM | Not specified | Reduces cell motility and invasion.[13] |
| TAE226 | FAK/IGF-1R | 5.5 nM | Not specified | Suppresses cell migration and adhesion.[11] |
| Compound 16 | FAK | 35 nM | Not specified | Inhibits HCT-116 cell migration.[14] |
Experimental Protocols
The study of FAK's role in cell adhesion using inhibitors involves a variety of established experimental techniques. Detailed methodologies for key experiments are provided below.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to an ECM-coated surface and is a fundamental method to assess the effects of FAK inhibition on this process.
Materials:
-
96-well tissue culture plates[15]
-
ECM protein (e.g., Fibronectin, Collagen)[15]
-
Bovine Serum Albumin (BSA)[15]
-
FAK inhibitor (e.g., PF-573228) and vehicle control (e.g., DMSO)
-
Cell suspension in serum-free medium[15]
-
Crystal Violet staining solution (0.1% in ddH2O)[15]
-
Solubilization buffer (e.g., 10% acetic acid)
-
Plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Fibronectin in PBS) overnight at 4°C. Block non-specific binding with 1% BSA in PBS for 1 hour at 37°C.[15]
-
Cell Treatment: Pre-treat a suspension of cells with the FAK inhibitor at various concentrations (and a vehicle control) for a predetermined time (e.g., 30-60 minutes).
-
Cell Seeding: Seed the treated cells onto the coated wells at a density of 5 x 10^4 cells/well and incubate for 30-90 minutes at 37°C to allow for adhesion.[16]
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. This step is critical and should be performed carefully to avoid dislodging weakly attached cells.[15]
-
Staining: Fix the remaining adherent cells with 4% paraformaldehyde for 10 minutes, followed by staining with 0.1% Crystal Violet for 20-30 minutes.[15]
-
Quantification: Wash the wells with water to remove excess stain and allow them to dry. Solubilize the stain with a solubilization buffer and measure the absorbance at 570-590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
Western Blotting for FAK Phosphorylation
This technique is used to assess the direct inhibitory effect of the compound on FAK activity by measuring the phosphorylation status of FAK at its autophosphorylation site (Y397).
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with the FAK inhibitor for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[17]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-p-FAK (Y397) antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total FAK.
Immunofluorescence for Focal Adhesion Visualization
This method allows for the visualization of focal adhesions and the actin cytoskeleton, providing qualitative and quantitative information on how FAK inhibition affects these structures.
Materials:
-
Cells cultured on glass coverslips coated with ECM proteins
-
FAK inhibitor and vehicle control
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[6]
-
Blocking solution (e.g., 1% BSA in PBS)[18]
-
Primary antibody against a focal adhesion marker (e.g., anti-vinculin or anti-paxillin)[6]
-
Fluorescently-labeled secondary antibody
-
Fluorescently-labeled phalloidin (for F-actin staining)[6]
-
DAPI (for nuclear staining)[6]
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on ECM-coated coverslips and allow them to adhere. Treat the cells with the FAK inhibitor or vehicle control for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15-20 minutes, followed by permeabilization with 0.1% Triton X-100 for 5-10 minutes.[6]
-
Blocking and Staining: Block with 1% BSA for 30-60 minutes. Incubate with the primary antibody against a focal adhesion marker for 1 hour. After washing, incubate with a fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin for 1 hour.[6][18]
-
Mounting and Imaging: Counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides using an antifade mounting medium.[6]
-
Image Analysis: Acquire images using a fluorescence microscope. The number, size, and morphology of focal adhesions can be quantified using image analysis software.[2]
Visualizing Signaling Pathways and Workflows
Understanding the complex relationships in FAK-mediated signaling and the experimental process can be aided by visualization. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.
Caption: FAK signaling pathway in cell adhesion.
Caption: Workflow for studying FAK inhibition in cell adhesion.
Caption: Logic of FAK inhibition on cell adhesion.
Conclusion
FAK inhibitors are powerful tools for investigating the molecular underpinnings of cell adhesion. By carefully selecting the appropriate inhibitor and employing the standardized protocols outlined in this guide, researchers can effectively probe the role of FAK in this fundamental cellular process. The ability to quantitatively assess changes in cell adhesion, FAK phosphorylation, and focal adhesion morphology provides a robust framework for understanding the complex interplay of signaling events that govern cell-matrix interactions. As our understanding of FAK signaling continues to evolve, the use of these inhibitors will undoubtedly remain central to advancing the fields of cell biology and cancer research.
References
- 1. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion size uniquely predicts cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Focal adhesion kinase (FAK) expression and activation during lens development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induced Focal Adhesion Kinase (FAK) Expression in FAK-Null Cells Enhances Cell Spreading and Migration Requiring Both Auto- and Activation Loop Phosphorylation Sites and Inhibits Adhesion-Dependent Tyrosine Phosphorylation of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. New focal adhesion kinase inhibitor adheres to kinase better | BioWorld [bioworld.com]
- 12. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 13. The dysadherin/FAK axis promotes individual cell migration in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
The Effect of FAK Inhibition on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has emerged as a critical regulator of the tumor microenvironment (TME).[1][2] Overexpressed in a variety of cancers, FAK plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][3] Its influence extends beyond the cancer cell itself, shaping the TME to create a niche that promotes tumor progression, metastasis, and resistance to therapy.[1][2] This technical guide provides an in-depth overview of the effects of FAK inhibition on the key components of the TME, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
I. FAK Inhibition and Immune Cell Infiltration
FAK signaling within both tumor cells and stromal cells contributes to an immunosuppressive TME.[4] Inhibition of FAK has been shown to remodel the immune landscape of tumors, transforming an immune-excluded or "cold" TME into an immune-inflamed or "hot" environment more susceptible to anti-tumor immunity and immunotherapy.
A. Modulation of T-Cell Populations
FAK inhibition has a significant impact on T-cell dynamics within the tumor. It has been observed to increase the infiltration of cytotoxic CD8+ T cells while concurrently reducing the population of immunosuppressive regulatory T cells (Tregs).[3][5]
-
Increased CD8+ T-Cell Infiltration: FAK inhibition can promote the recruitment of CD8+ T cells into the tumor. This is partly attributed to the modulation of chemokine profiles within the TME.[4]
-
Reduction of Regulatory T cells (Tregs): FAK signaling can drive the recruitment of Tregs, which suppress the activity of cytotoxic T cells.[4] FAK inhibitors have been shown to decrease the number of Tregs within the tumor, thereby alleviating their immunosuppressive effects.[5]
B. Reprogramming of Myeloid Cells
The myeloid cell compartment, including tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), plays a crucial role in tumor progression and immune evasion. FAK inhibition can repolarize these cells towards an anti-tumoral phenotype.
-
Tumor-Associated Macrophages (TAMs): FAK signaling is implicated in the recruitment and pro-tumoral M2 polarization of TAMs. Inhibition of FAK can reduce the infiltration of these immunosuppressive macrophages.
-
Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. FAK inhibition has been shown to decrease the accumulation of MDSCs within the TME.
Quantitative Data: Effect of FAK Inhibition on Immune Cell Infiltration
| FAK Inhibitor | Cancer Model | Immune Cell Population | Effect | Reference |
|---|---|---|---|---|
| VS-4718 | MC38 Colon Carcinoma | CD8+ T cells | Significant increase in infiltration | |
| VS-4718 | MC38 Colon Carcinoma | Regulatory T cells (Tregs) | Significant decrease in infiltration | |
| VS-4718 | Hepatocellular Carcinoma (mouse model) | CD8+ T cells | Increased infiltration | [4] |
| VS-4718 | Hepatocellular Carcinoma (mouse model) | Regulatory T cells (Tregs) | Reduced number | [4] |
| VS-4718 | Hepatocellular Carcinoma (mouse model) | Macrophages | Reduced number | [4] |
| Defactinib (VS-6063) | Ovarian Cancer (preclinical model) | Cancer Stem Cells | Preferentially targets and reduces CSCs |
II. FAK Inhibition and Tumor Fibrosis
Tumor fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, creates a physical barrier that impedes immune cell infiltration and drug delivery. Cancer-associated fibroblasts (CAFs) are the primary architects of this fibrotic stroma. FAK signaling in CAFs is crucial for their activation and function.[6]
-
Reduction of Cancer-Associated Fibroblasts (CAFs): FAK inhibition can decrease the number and activity of CAFs within the tumor stroma.[5]
-
Decreased Collagen Deposition: By targeting CAFs, FAK inhibitors lead to a reduction in the production and deposition of collagen, a major component of the fibrotic TME.[5] This "softening" of the stroma can enhance the penetration of immune cells and therapeutic agents.
Quantitative Data: Effect of FAK Inhibition on Tumor Fibrosis
| FAK Inhibitor | Cancer Model | Fibrosis Parameter | Effect | Reference |
|---|---|---|---|---|
| VS-4718 | Pancreatic Ductal Adenocarcinoma (KPC mouse model) | Collagen Deposition | Markedly reduced | |
| VS-4718 | Pancreatic Ductal Adenocarcinoma (KPC mouse model) | Fibroblast Activation Protein α (FAPα) expressing fibroblasts | Reduced numbers | |
| VS-4718 | Pancreatic Ductal Adenocarcinoma (KPC mouse model) | α-Smooth Muscle Actin (α-SMA) expressing fibroblasts | Reduced numbers | |
| PF-562,271 | Bleomycin-induced lung fibrosis model | Collagen Content | Markedly decreased | |
| PF573228 | Mouse Embryonic Fibroblasts | Collagen Compaction and Alignment | Reduced by approximately 30% |
III. FAK Inhibition and Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. FAK plays a multifaceted role in this process, influencing both endothelial cells and pericytes.[1][7]
-
Inhibition of Endothelial Cell Function: FAK is a key mediator of signaling downstream of vascular endothelial growth factor (VEGF) receptors in endothelial cells.[8] FAK inhibition can impair endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels.[9][10]
-
Regulation of Pericyte Function: Pericytes are critical for blood vessel stabilization. Interestingly, studies have shown that FAK in pericytes can negatively regulate angiogenesis.[1][11] Loss of pericyte FAK can enhance signaling through the Gas6/Axl pathway, leading to increased tumor growth and angiogenesis.[1][11] This highlights the complex and context-dependent role of FAK in the tumor vasculature.
Quantitative Data: Effect of FAK Inhibition on Tumor Angiogenesis
| FAK Inhibitor | Cell/Model System | Angiogenesis Parameter | Effect | Reference |
|---|---|---|---|---|
| PF-573,228 | Human Umbilical Vein Endothelial Cells (HUVEC) | Viability, Migration, Tube Formation in response to VEGF | Reduced | [10] |
| FAK Inhibitor 14 | Human Umbilical Vein Endothelial Cells (HUVEC) | Viability, Migration, Tube Formation in response to VEGF | Reduced | [10] |
| TAE226 | Ovarian Cancer Xenograft Model | Microvessel Density | Reduced | [8] |
| PF-262,271 | Mouse Model | VEGF-induced Dermal Vascular Permeability | Significantly prevented |
IV. Experimental Protocols
A. Immunohistochemistry (IHC) for Phospho-FAK (pY397)
This protocol describes the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections to detect the activated form of FAK, phosphorylated at tyrosine 397.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal serum in PBS)
-
Primary Antibody: Anti-phospho-FAK (Y397) antibody (e.g., from Invitrogen, clone 44-624G)
-
HRP-conjugated Secondary Antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Immerse in 100% ethanol (2 x 10 minutes).
-
Immerse in 95% ethanol (1 x 5 minutes).
-
Immerse in 70% ethanol (1 x 5 minutes).
-
Rinse with running tap water.[5]
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat in a microwave or pressure cooker according to manufacturer's instructions (e.g., microwave at medium-high power for 8 minutes, cool for 5 minutes, then high power for 4 minutes).[5]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 5-10 minutes to block endogenous peroxidase activity.[12]
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[13]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with DAB substrate solution until the desired brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1 minute.
-
"Blue" the slides in running tap water.
-
Dehydrate through graded ethanol solutions and xylene.
-
Mount with a permanent mounting medium.
-
B. Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
This protocol provides a framework for the analysis of TILs from fresh tumor tissue, with a focus on identifying T-cell subsets.
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Collagenase D, Hyaluronidase, DNase I
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see example panel below)
-
Viability dye (e.g., DAPI, Propidium Iodide)
Example Antibody Panel:
| Marker | Fluorochrome | Cell Type |
| CD45 | AF700 | Pan-leukocyte |
| CD3 | PE-Cy7 | T cells |
| CD4 | APC | Helper T cells |
| CD8 | FITC | Cytotoxic T cells |
| FoxP3 | PE | Regulatory T cells |
| CD25 | PerCP-Cy5.5 | Activated T cells, Tregs |
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince fresh tumor tissue into small pieces.
-
Digest the tissue in RPMI-1640 containing Collagenase D, Hyaluronidase, and DNase I for 30-60 minutes at 37°C with agitation.
-
Neutralize the enzymatic digestion with RPMI-1640 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer and count.
-
-
Staining:
-
Resuspend cells in FACS buffer.
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (for FoxP3):
-
Fix and permeabilize the cells using a commercially available FoxP3 staining buffer set according to the manufacturer's instructions.
-
Incubate with the anti-FoxP3 antibody for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Add a viability dye just before analysis.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo), gating on live, single cells, then on CD45+ leukocytes, followed by identification of T-cell subsets based on CD3, CD4, CD8, and FoxP3 expression.[7]
-
C. RNA Sequencing (RNA-Seq) of Tumor Tissue
This protocol outlines a general workflow for performing RNA-seq on bulk tumor tissue to analyze differential gene expression in the TME following FAK inhibition.
Materials:
-
Fresh-frozen or FFPE tumor tissue
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
RNA Extraction:
-
Homogenize tumor tissue and extract total RNA using a suitable kit, following the manufacturer's instructions.
-
Perform on-column or in-solution DNase I treatment to remove contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess RNA integrity and quantity using a Bioanalyzer or similar instrument. High-quality RNA (RIN > 7) is recommended.
-
-
Library Preparation:
-
Prepare sequencing libraries from the extracted RNA using a commercial kit. This typically involves:
-
mRNA purification (poly-A selection) or ribosomal RNA depletion.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
A-tailing and adapter ligation.
-
PCR amplification.
-
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Bioinformatics Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR.[15]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.[15]
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between FAK inhibitor-treated and control groups.
-
Pathway and Gene Set Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways and gene sets that are enriched in the differentially expressed genes.
-
V. FAK Signaling in the Tumor Microenvironment
FAK acts as a central hub, integrating signals from integrins and growth factor receptors to regulate a multitude of cellular processes within the TME.
A. In Cancer Cells
In cancer cells, FAK promotes survival, proliferation, invasion, and metastasis through various downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
B. In Cancer-Associated Fibroblasts (CAFs)
In CAFs, FAK is activated by signals from cancer cells and the stiff ECM.[8] Activated FAK in CAFs promotes their proliferation, migration, and production of ECM components, contributing to tumor fibrosis.[6] FAK signaling in CAFs can also regulate the secretion of exosomes containing microRNAs that influence cancer cell behavior.
C. In Endothelial Cells
In endothelial cells, FAK is a key mediator of VEGF-induced angiogenesis.[8] It promotes endothelial cell survival, proliferation, and migration. FAK also regulates vascular permeability.
D. In Immune Cells
FAK signaling in immune cells can be immunosuppressive. For example, FAK activity in myeloid cells can promote their differentiation into MDSCs and M2-like TAMs.
DOT Language Script for FAK Signaling in the TME
Caption: FAK signaling network in the tumor microenvironment.
VI. Experimental Workflow Visualization
The following diagram illustrates a typical workflow for analyzing the tumor microenvironment using multi-color flow cytometry.
DOT Language Script for Flow Cytometry Workflow
Caption: Workflow for flow cytometric analysis of the TME.
Conclusion
Inhibition of FAK represents a promising therapeutic strategy that targets multiple facets of the tumor microenvironment. By alleviating immunosuppression, reducing fibrosis, and modulating angiogenesis, FAK inhibitors have the potential to enhance the efficacy of conventional chemotherapies and immunotherapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of FAK in cancer and translate these findings into novel therapeutic interventions.
References
- 1. Dual roles of FAK in tumor angiogenesis: A review focused on pericyte FAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 3. Targeting focal adhesion kinase in cancer cells and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A FAK Inhibitor Boosts Anti-PD1 Immunotherapy in a Hepatocellular Carcinoma Mouse Model [frontiersin.org]
- 5. Focal adhesion kinase inhibitors prevent osteoblast mineralization in part due to suppression of Akt-mediated stabilization of osterix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rna-seqblog.com [rna-seqblog.com]
- 7. Phosphorylation of pericyte FAK-Y861 affects tumour cell apoptosis and tumour blood vessel regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 10. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pericyte FAK negatively regulates Gas6/Axl signalling to suppress tumour angiogenesis and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA-Seq Workflow Template | GEN242 [girke.bioinformatics.ucr.edu]
- 15. Using RNA Sequencing to Characterize the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]
The Dual Nature of FAK: Unraveling Its Kinase-Independent Functions in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has long been recognized as a critical regulator of cell adhesion, migration, proliferation, and survival. While its kinase activity is central to many of these processes, a growing body of evidence reveals that FAK also possesses crucial functions independent of its catalytic activity. These non-enzymatic roles, primarily mediated by its ability to act as a molecular scaffold and its dynamic translocation to the nucleus, are increasingly appreciated for their significance in both normal physiology and disease, particularly in cancer. This guide provides a comprehensive overview of the kinase-independent functions of FAK, detailing the underlying molecular mechanisms, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the intricate signaling pathways involved.
The Scaffolding Function of FAK: A Hub for Protein-Protein Interactions
Beyond its enzymatic role, FAK serves as a critical scaffolding protein, orchestrating the assembly of multi-protein complexes at focal adhesions and other cellular compartments.[1] This function is largely mediated by its distinct protein-protein interaction domains, most notably the N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain and the C-terminal Focal Adhesion Targeting (FAT) domain.[2][3][4]
The FERM domain is a key player in FAK's scaffolding activities, facilitating interactions with a diverse array of signaling molecules, including growth factor receptors and tumor suppressors.[5][6] The FAT domain is responsible for targeting FAK to focal adhesions through its interaction with proteins like paxillin and talin.[2][3] These scaffolding functions are essential for the proper localization and activation of downstream signaling pathways, often in a manner that does not require FAK's kinase activity. For instance, FAK can recruit the Src homology 3 (SH3) domain-containing protein p130Cas to focal adhesions, a process that is independent of FAK's catalytic function.[7]
Quantitative Insights into FAK's Scaffolding Interactions
While extensive research has established the qualitative nature of FAK's scaffolding interactions, quantitative data on binding affinities remains an active area of investigation. The following table summarizes available information on key interactions.
| FAK Domain | Interacting Protein | Cellular Location | Functional Consequence (Kinase-Independent) | Reference |
| FERM | p53 | Nucleus | Promotes p53 degradation | [8][9] |
| FERM | Mdm2 | Nucleus | Facilitates p53 ubiquitination | [8][9] |
| FERM | GATA4 | Nucleus | Promotes GATA4 degradation | [8] |
| FERM | CHIP | Nucleus | E3 ligase for GATA4 degradation | [8] |
| FERM | MBD2 | Nucleus | Disrupts MBD2-HDAC1 repressor complex | [8] |
| FAT | Paxillin | Focal Adhesions | FAK localization to focal adhesions | [2][3] |
| FAT | Talin | Focal Adhesions | FAK localization to focal adhesions | [2][3] |
| Proline-rich region | p130Cas | Focal Adhesions | Recruitment of p130Cas | [7] |
Nuclear FAK: A Transcriptional Regulator
A fascinating aspect of FAK's kinase-independent functionality is its ability to translocate to the nucleus and regulate gene expression.[8][10][11] This nuclear localization is mediated by a Nuclear Localization Signal (NLS) within the FERM domain's F2 lobe, while nuclear export is governed by Nuclear Export Signals (NES) in both the FERM and kinase domains.[2][8][12]
Once in the nucleus, FAK can act as a transcriptional regulator, influencing the activity of various transcription factors.[10][11][13] This regulation often occurs through its scaffolding function, bringing together proteins that modulate transcription.
Key Nuclear Functions of FAK:
-
Regulation of p53: Nuclear FAK can bind to the tumor suppressor p53 and the E3 ubiquitin ligase Mdm2, forming a complex that promotes p53 ubiquitination and subsequent proteasomal degradation.[8][9] This kinase-independent mechanism enhances cell survival by reducing p53 levels.[9]
-
Modulation of GATA4: In response to inflammatory signals, nuclear FAK can interact with the transcription factor GATA4 and the E3 ubiquitin ligase CHIP, leading to GATA4 degradation and the suppression of inflammatory gene expression, such as VCAM-1.[8]
-
Control of Chromatin Accessibility: Recent studies have shown that FAK can regulate gene expression by influencing chromatin accessibility.[10][14] For example, FAK has been shown to control the accessibility of c-Jun motifs in the enhancer region of the Il33 gene.[10] This suggests a novel mechanism by which nuclear FAK can have a broad impact on the transcriptome.
The following diagram illustrates the signaling pathway of FAK-mediated p53 degradation in the nucleus.
Caption: FAK translocates to the nucleus and acts as a scaffold to facilitate Mdm2-mediated ubiquitination and degradation of p53.
Kinase-Independent Role in Mechanotransduction
Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is another area where FAK's kinase-independent functions are prominent.[15][16][17] FAK is a key component of focal adhesions, which are major sites of force transmission between the cell and the extracellular matrix (ECM).[17]
Studies have shown that FAK can regulate intracellular tension and nuclear mechanics independently of its kinase activity.[15] For instance, FAK depletion in endothelial cells leads to increased intracellular tension and altered gene expression, effects that can be rescued by the expression of a kinase-dead FAK mutant.[15] This suggests that the structural role of FAK in the focal adhesion complex is sufficient to influence mechanosensitive signaling pathways.
This diagram depicts a simplified workflow for investigating the kinase-independent functions of FAK in mechanotransduction.
Caption: Experimental workflow to dissect the kinase-independent roles of FAK in mechanotransduction.
Experimental Protocols to Study Kinase-Independent FAK Functions
Investigating the non-catalytic roles of FAK requires specific experimental approaches that can distinguish between its scaffolding/nuclear functions and its kinase activity. Here are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Identify FAK Scaffolding Partners
Objective: To identify proteins that interact with FAK in a kinase-independent manner.
Methodology:
-
Cell Culture and Transfection: Culture cells of interest (e.g., HEK293T or a relevant cancer cell line). Transfect cells with plasmids expressing either wild-type (WT) FAK, a kinase-dead (KD) FAK mutant (e.g., K454R), or an empty vector control.
-
Cell Lysis: After 24-48 hours, wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-FAK antibody or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against the suspected interacting protein and FAK (as a positive control).
-
Chromatin Immunoprecipitation (ChIP) to Study FAK's Role in Transcription
Objective: To determine if FAK binds to specific DNA regions, either directly or as part of a larger complex, to regulate gene expression.
Methodology:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the sheared chromatin with protein A/G agarose beads.
-
Incubate the pre-cleared chromatin with an anti-FAK antibody or an IgG control overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with protein A/G agarose beads.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific to the promoter or enhancer regions of target genes, or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.
Cell Migration/Invasion Assay with Kinase-Dead FAK Mutants
Objective: To assess the contribution of FAK's kinase-independent functions to cell migration and invasion.
Methodology:
-
Cell Line Generation: Generate stable cell lines expressing WT FAK, KD FAK, or an empty vector in a FAK-null background.
-
Transwell Migration Assay:
-
Seed the cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a defined period (e.g., 12-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells by microscopy.
-
-
Transwell Invasion Assay:
-
The protocol is similar to the migration assay, but the Transwell insert is coated with a layer of Matrigel to simulate the basement membrane.
-
This assay measures the ability of cells to degrade the ECM and invade.
-
Conclusion and Future Directions
The kinase-independent functions of FAK represent a paradigm shift in our understanding of this multifaceted protein. Its roles as a scaffold and a nuclear regulator of gene expression are integral to a wide range of cellular processes and have significant implications for disease pathogenesis, particularly in cancer.[1][5][18][19][20] The development of therapeutic strategies that specifically target these non-catalytic functions, such as PROTACs (Proteolysis Targeting Chimeras) that induce FAK degradation, holds promise for overcoming the limitations of kinase inhibitors.[1][21]
Future research should focus on further elucidating the precise molecular mechanisms underlying FAK's kinase-independent activities, identifying the full spectrum of its interacting partners, and exploring the therapeutic potential of targeting these non-enzymatic functions in various diseases. A deeper understanding of the dual nature of FAK will undoubtedly open new avenues for the development of more effective and targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights on the Nuclear Functions and Targeting of FAK in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Disrupting the Scaffold to Improve Focal Adhesion Kinase–Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK displacement from focal adhesions: a promising strategy to target processes implicated in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear FAK: a New Mode of Gene Regulation from Cellular Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear FAK promotes cell proliferation and survival through FERM-enhanced p53 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAK regulates IL-33 expression by controlling chromatin accessibility at c-Jun motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The roles of nuclear focal adhesion kinase (FAK) on Cancer: a focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FAK nuclear export signal sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forcing FAK into Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Focal Adhesion Kinase controls transcription via chromatin accessibility | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 15. fak-regulates-tension-transmission-to-the-nucleus-and-endothelial-transcriptome-independent-of-kinase-activity - Ask this paper | Bohrium [bohrium.com]
- 16. Focal adhesion kinase regulation of mechanotransduction and its impact on endothelial cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. FAK Expression, Not Kinase Activity, Is a Key Mediator of Thyroid Tumorigenesis and Protumorigenic Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 21. Addressing Kinase-Independent Functions of Fak via PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Evaluation of FAK-IN-16 in a Mouse Xenograft Model
These comprehensive application notes are designed for researchers, scientists, and drug development professionals to provide a framework for evaluating the in vivo anti-tumor efficacy of the Focal Adhesion Kinase (FAK) inhibitor, FAK-IN-16, using a human colorectal cancer xenograft model.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of signaling pathways involved in cell survival, proliferation, migration, and adhesion.[1][2][3] Its overexpression is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[2][4] this compound is a small molecule inhibitor that targets the kinase activity of FAK. This document outlines a detailed protocol for assessing the anti-tumor activity of this compound in a preclinical mouse xenograft model using the HCT116 human colorectal cancer cell line.
Mechanism of Action of FAK Inhibitors
FAK inhibitors, including this compound, typically function by binding to the ATP-binding pocket of the FAK kinase domain, preventing its autophosphorylation at tyrosine 397 (Y397).[4][5] This initial phosphorylation event is crucial for the recruitment and activation of Src family kinases, which in turn phosphorylate other tyrosine residues on FAK, leading to the full activation of downstream signaling cascades.[6] By inhibiting FAK autophosphorylation, this compound disrupts key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[7]
References
- 1. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. pnas.org [pnas.org]
- 4. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. FAK-heterozygous mice display enhanced tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FAK-IN-16 and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in a variety of solid tumors. Its elevated activity is strongly correlated with tumor progression, metastasis, and resistance to conventional chemotherapeutic agents, including cisplatin. Cisplatin is a cornerstone of treatment for numerous cancers, but intrinsic and acquired resistance remains a significant clinical challenge. Mechanistically, FAK activation promotes cell survival, proliferation, and DNA damage repair, thereby counteracting the cytotoxic effects of cisplatin. The inhibition of FAK has emerged as a promising strategy to sensitize cancer cells to cisplatin, offering a novel combination therapy approach to overcome chemoresistance.
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the synergistic effects of FAK-IN-16, a potent FAK inhibitor, in combination with cisplatin. The included protocols are intended to serve as a guide for researchers to evaluate this combination therapy in relevant cancer models.
Data Presentation
The following tables summarize key quantitative data from preclinical studies on FAK inhibitors, including this compound and other representative compounds, in various cancer cell lines. This data highlights the potency of FAK inhibitors and their ability to enhance the efficacy of cisplatin.
Table 1: In Vitro IC50 Values of FAK Inhibitors in Cancer Cell Lines
| FAK Inhibitor | Cancer Cell Line | IC50 (nM) |
| This compound (Compound 16) | HCT116 (Colon) | 10 |
| MDA-MB-231 (Breast) | 110 | |
| HeLa (Cervical) | 410 | |
| TAE226 | U-87MG (Glioblastoma) | 7.0 |
| VS-4718 | SUM159 (Breast) | ~100 |
| PF-573228 | PC-3 (Prostate) | 30-100 |
Table 2: Synergistic Effects of FAK Inhibitor and Cisplatin Combination
| Cancer Model | FAK Inhibitor | Observation | Reference |
| Ovarian Cancer | FAK siRNA | 72% decrease in mean tumor weight with combination vs. control. | [1] |
| Ovarian Cancer | FAK inhibitor | 69% reduction in the IC50 of cisplatin. | [2] |
| Lung Cancer Cells | Chal-24 | Synergistic cytotoxicity (Combination Index < 1). | [3] |
| Ovarian Cancer | VS-4718 | Overcame chemoresistance and triggered apoptosis. | [4] |
Signaling Pathways and Experimental Workflow
FAK Signaling in Cisplatin Resistance
FAK activation, often initiated by integrin engagement with the extracellular matrix, triggers a cascade of downstream signaling events that contribute to cisplatin resistance. Key pathways include the PI3K/Akt and ERK/MAPK pathways, which promote cell survival and proliferation. FAK can also translocate to the nucleus and influence gene expression related to DNA repair and cell survival. This compound, by inhibiting the kinase activity of FAK, blocks these pro-survival signals, thereby re-sensitizing cancer cells to cisplatin-induced apoptosis.
Experimental Workflow for Evaluating Combination Therapy
A typical workflow to assess the synergy between this compound and cisplatin involves a series of in vitro and in vivo experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and cisplatin, alone and in combination.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and cisplatin in culture medium.
-
Treat the cells with varying concentrations of this compound, cisplatin, or the combination. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism). The synergistic effect can be quantified by calculating the Combination Index (CI), where CI < 1 indicates synergy.[3][5]
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis
This protocol is for assessing the effect of the combination treatment on FAK signaling pathways.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK (Tyr397), anti-FAK, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the combination therapy in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells for injection
-
This compound formulated for in vivo administration
-
Cisplatin for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into four groups: vehicle control, this compound alone, cisplatin alone, and the combination of this compound and cisplatin.[6]
-
Administer the treatments according to a predetermined schedule and dosage. For example, cisplatin can be administered intraperitoneally (e.g., 2.5 mg/kg) once a week, while this compound might be administered orally daily.[6]
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Compare the tumor growth inhibition between the different treatment groups to assess the efficacy of the combination therapy.
Conclusion
The combination of this compound and cisplatin represents a promising therapeutic strategy to overcome cisplatin resistance in various cancers. The protocols provided herein offer a framework for the preclinical evaluation of this combination therapy. Rigorous investigation of the synergistic effects and the underlying molecular mechanisms will be crucial for the successful translation of this approach into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Pyrimidothiazolodiazepinone as a Potent and Selective Focal Adhesion Kinase (FAK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic anticancer effect of cisplatin and Chal-24 combination through IAP and c-FLIPL degradation, Ripoptosome formation and autophagy-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cetuximab and Cisplatin Show Different Combination Effect in Nasopharyngeal Carcinoma Cells Lines via Inactivation of EGFR/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting pFAK Y397 Inhibition by FAK-IN-16 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways governing cell survival, proliferation, migration, and adhesion.[1][2][3] A key event in the activation of FAK is its autophosphorylation at tyrosine 397 (Y397).[1][2] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a signaling complex that activates downstream pathways, including the PI3K/AKT and MAPK cascades.[1][2] Given its role in promoting tumorigenesis and metastasis, FAK is a compelling target for cancer therapy.[1][2][3]
FAK-IN-16 is a small molecule inhibitor designed to target FAK. While specific protocols for this compound are not widely published, its mechanism is presumed to be the inhibition of FAK autophosphorylation. This document provides a detailed protocol for treating cells with a FAK inhibitor, exemplified by this compound, and subsequently detecting the phosphorylation status of FAK at Y397 using Western blot. The provided concentration ranges are based on published data for similar FAK inhibitors and should be optimized for your specific cell line and experimental conditions.[4][5][6]
Signaling Pathway of FAK Activation and Inhibition
The following diagram illustrates the canonical FAK signaling pathway, highlighting the autophosphorylation at Y397 and the point of inhibition by FAK inhibitors.
Caption: FAK signaling pathway and point of inhibition.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the treatment of adherent cells with this compound to assess its effect on FAK phosphorylation.
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency in complete growth medium.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration. Based on similar FAK inhibitors, a starting range of 10 nM to 10 µM is suggested.[4][5][6]
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the different concentrations of this compound to the cells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubate the cells for a predetermined time. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended to determine the optimal treatment duration.[7]
-
-
Cell Lysis: After treatment, proceed immediately to cell lysis for protein extraction.
Western Blot Protocol for pFAK Y397 Detection
This protocol is optimized for the detection of phosphorylated proteins.
1. Sample Preparation and Lysis
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[8]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Use approximately 100-200 µL of lysis buffer for a well in a 6-well plate.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[9]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a protein assay such as the Bradford or BCA assay.[10]
2. SDS-PAGE and Protein Transfer
-
Normalize the protein samples to the same concentration with lysis buffer. Add 4X Laemmli sample buffer to the protein lysates and boil at 95-100°C for 5 minutes.[8]
-
Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
3. Immunoblotting
-
After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[11]
-
Incubate the membrane with the primary antibody against pFAK (Y397) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. (Refer to the manufacturer's datasheet for the recommended antibody dilution).[11]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.[10]
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK and a loading control (e.g., β-actin or GAPDH).
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison. Densitometry analysis of the Western blot bands should be performed using appropriate software. The intensity of the pFAK Y397 band should be normalized to the intensity of the total FAK band, and subsequently to the loading control.
| Treatment Group | This compound Conc. | Treatment Time (hrs) | Normalized pFAK Y397/Total FAK Ratio (Mean ± SD) | % Inhibition of pFAK Y397 |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 ± 0.12 | 0% |
| This compound | 10 nM | 24 | 0.85 ± 0.09 | 15% |
| This compound | 100 nM | 24 | 0.45 ± 0.07 | 55% |
| This compound | 1 µM | 24 | 0.15 ± 0.05 | 85% |
| This compound | 10 µM | 24 | 0.05 ± 0.02 | 95% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from cell treatment to data analysis.
Caption: Experimental workflow for pFAK Y397 detection.
References
- 1. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of focal adhesion kinase and p53 interaction with small molecule compound R2 reactivated p53 and blocked tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample preparation for western blot | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. addgene.org [addgene.org]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Cell Migration Assay Using FAK-IN-16
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing FAK-IN-16, a potent and selective inhibitor of Focal Adhesion Kinase (FAK), in cell migration assays. This document includes the mechanism of action, protocols for common migration assays, and expected outcomes based on available research data.
Introduction to FAK and Cell Migration
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways associated with cell migration, proliferation, and survival.[1] Overexpression and hyperactivity of FAK are commonly observed in various cancers, contributing to tumor progression and metastasis.[2] FAK is a central mediator of integrin signaling and is also involved in signaling by other cell surface receptors.[3] The inhibition of FAK presents a promising therapeutic strategy to impede cancer cell migration and invasion.[1]
This compound: A Selective FAK Inhibitor
This compound is a small molecule inhibitor that demonstrates significant activity against FAK. It has been shown to inhibit the migration of various cancer cell lines, indicating its potential as a tool for studying the role of FAK in cell motility and as a potential anti-metastatic agent.[4]
Mechanism of Action
FAK signaling is initiated by the clustering of integrins at sites of cell adhesion to the extracellular matrix (ECM). This leads to the autophosphorylation of FAK at tyrosine residue 397 (Y397). The phosphorylated Y397 serves as a docking site for SH2 domain-containing proteins, most notably the Src family kinases. The formation of the FAK/Src complex leads to the phosphorylation of other tyrosine residues on FAK and downstream substrates, activating multiple signaling cascades that regulate cell migration.[3] this compound, as a FAK inhibitor, is expected to block the kinase activity of FAK, thereby preventing the downstream signaling events that promote cell migration.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound (also referred to as compound 16 in some literature) against FAK and its anti-proliferative effects on various cancer cell lines.
| Inhibitor | Target | IC50 (nM) |
| This compound | FAK | 19.10 |
| This compound | FAK | 35 |
Table 1: In vitro inhibitory activity of this compound against Focal Adhesion Kinase.[4][5]
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 10 |
| MDA-MB-231 | Breast Cancer | 110 |
| Hela | Cervical Cancer | 410 |
| U-87MG | Glioblastoma | Not specified |
| A549 | Lung Carcinoma | Not specified |
Table 2: Anti-proliferative activity of this compound in various human cancer cell lines.[4][5] Research has shown that this compound substantially inhibits the migration of U-87MG, A549, and MDA-MB-231 cells.[4] It has also been demonstrated to inhibit HCT-116 clone formation and migration.[5]
Experimental Protocols
Two common and robust methods for assessing cell migration in vitro are the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. The following are detailed protocols for performing these assays using this compound.
Protocol 1: Wound Healing (Scratch) Assay
This assay is suitable for monitoring collective cell migration.
Materials:
-
Cancer cell lines known to be sensitive to FAK inhibition (e.g., HCT-116, MDA-MB-231, U-87MG, A549)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a wound healing insert
-
Inverted microscope with a camera and live-cell imaging capabilities (optional)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Cell Starvation (Optional): Once the cells reach confluence, you may replace the complete medium with serum-free medium and incubate for 2-6 hours to minimize cell proliferation.
-
Creating the "Wound":
-
Pipette Tip Method: Gently and steadily create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Insert Method: If using a wound healing insert, remove the insert to create a defined cell-free gap.
-
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the this compound treated wells. A typical starting concentration range for FAK inhibitors is between 1 µM and 10 µM, but should be optimized for your specific cell line and experimental conditions.[6]
-
Image Acquisition:
-
Immediately after adding the treatment, capture the first image of the wound (t=0).
-
Place the plate in a 37°C incubator with 5% CO2.
-
Capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control group is nearly closed.[6]
-
-
Data Analysis:
-
Use image analysis software to measure the area of the wound at each time point.
-
Calculate the percentage of wound closure using the following formula:
-
Compare the rate of wound closure between the control and this compound treated groups.
-
Protocol 2: Transwell (Boyden Chamber) Assay
This assay is ideal for quantifying the chemotactic migration of individual cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, MDA-MB-231, U-87MG, A549)
-
Transwell inserts (typically with 8 µm pore size for cancer cells) for 24-well plates[7]
-
24-well companion plates
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Chemoattractant (e.g., 10% Fetal Bovine Serum (FBS) or specific growth factors)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet or DAPI)
-
Inverted microscope with a camera
Procedure:
-
Preparation of Chambers:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add serum-free medium to the lower chamber. It is recommended to add a chemoattractant like 10% FBS to the lower chamber to stimulate cell migration.
-
Pre-hydrate the inserts by adding serum-free medium to the upper chamber and incubate for at least 30 minutes at 37°C.
-
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Harvest the cells using trypsin and resuspend them in serum-free medium.
-
Count the cells and adjust the concentration to a predetermined optimal seeding density (e.g., 1 x 10^5 cells/mL, this should be optimized for each cell line).
-
-
Treatment: Pre-treat the cell suspension with various concentrations of this compound or vehicle control for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Seeding:
-
Remove the pre-hydration medium from the upper chamber of the inserts.
-
Seed the pre-treated cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C with 5% CO2 for a period that allows for measurable migration in the control group (typically 12-48 hours, optimization is required).[6]
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution for 10-20 minutes.
-
Stain the fixed cells with a staining solution (e.g., Crystal Violet for 10-15 minutes).
-
-
Image Acquisition and Quantification:
-
After staining, wash the inserts gently with water and allow them to air dry.
-
Use a microscope to capture images of the stained cells on the underside of the membrane.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field for each condition.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid for Crystal Violet) and the absorbance can be measured using a plate reader.
-
Visualizations
References
- 1. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Focal adhesion kinase and paxillin promote migration and adhesion to fibronectin by swine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Application Notes and Protocols: Transwell Invasion Assay with FAK Inhibitor FAK-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways downstream of integrins and growth factor receptors.[1][2] Its involvement in cell adhesion, migration, proliferation, and survival makes it a critical mediator of cancer progression and metastasis.[3] Overexpression and hyperactivity of FAK are frequently observed in various human cancers, correlating with poor prognosis and increased metastatic potential. Consequently, FAK has emerged as a promising therapeutic target for anti-cancer drug development.[2]
FAK-IN-16 is a potent and selective inhibitor of FAK. These application notes provide a comprehensive guide to utilizing this compound in a Transwell invasion assay to assess its efficacy in blocking cancer cell invasion. The detailed protocol and accompanying data presentation will enable researchers to effectively evaluate the anti-invasive properties of this and similar compounds.
Data Presentation
While specific quantitative data for this compound in Transwell invasion assays is not extensively published, the following table presents representative data illustrating the expected dose-dependent inhibitory effect of a potent FAK inhibitor on cancer cell invasion. This data is modeled on typical results observed with FAK inhibitors in such assays.
Table 1: Representative Data of FAK Inhibitor Effect on Cancer Cell Invasion
| Treatment Group | Concentration (nM) | Number of Invading Cells (Mean ± SD) | Percent Invasion Inhibition (%) |
| Vehicle Control (DMSO) | 0 | 500 ± 35 | 0 |
| This compound | 10 | 375 ± 28 | 25 |
| This compound | 50 | 210 ± 19 | 58 |
| This compound | 100 | 95 ± 12 | 81 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and the specific FAK inhibitor used.
Experimental Protocols
Protocol: Transwell Invasion Assay with this compound
This protocol details the steps for assessing the effect of this compound on the invasive potential of cancer cells using a Matrigel-coated Transwell system.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Elution buffer (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium (the dilution factor should be optimized for the cell line, typically 1:3 to 1:8).
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 4-6 hours to allow for gelation.
-
-
Cell Preparation and Seeding:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Harvest cells using trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
In a separate tube, pre-treat the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
-
Assay Assembly:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Carefully place the Matrigel-coated Transwell inserts into the wells.
-
Seed 200 µL of the pre-treated cell suspension into the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 12-48 hours. The incubation time should be optimized based on the invasive properties of the cell line.
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
Fix the invading cells on the bottom of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the invading cells by immersing the inserts in a staining solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Microscopic Method:
-
Use a microscope to count the number of stained, invading cells in several random fields of view for each insert.
-
Calculate the average number of invading cells per field.
-
-
Elution Method:
-
Place the stained insert into a new well containing an elution buffer.
-
Incubate for 10-15 minutes with gentle shaking to elute the stain.
-
Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength appropriate for the stain used (e.g., 560 nm for Crystal Violet).
-
-
-
Data Analysis:
-
Calculate the percentage of invasion inhibition for each this compound concentration compared to the vehicle control.
-
% Invasion Inhibition = [1 - (Number of invading cells with this compound / Number of invading cells with vehicle)] * 100
-
Mandatory Visualizations
FAK Signaling Pathway and Inhibition by this compound
Caption: FAK signaling cascade promoting cell invasion and its inhibition by this compound.
Experimental Workflow for Transwell Invasion Assay
Caption: Step-by-step workflow of the Transwell invasion assay.
References
Application Notes and Protocols: Solubilizing FAK-IN-16 for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways initiated by integrins and growth factor receptors.[1][2][3] FAK is a key regulator of cell adhesion, migration, proliferation, and survival.[3][4][5] Its overexpression and hyperactivation are correlated with increased malignancy and invasiveness in various human tumors, making it an attractive therapeutic target in oncology.[2][6] FAK-IN-16 is a potent and specific inhibitor of FAK, identified as a valuable tool for investigating the kinase's role in cancer progression and for preclinical drug development.[7]
Proper solubilization of this compound is critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. Like many small molecule kinase inhibitors, this compound is a hydrophobic compound with limited aqueous solubility. These application notes provide detailed protocols for its dissolution and preparation for experimental use.
Physicochemical and Solubility Data
This compound is an ATP-competitive FAK inhibitor with nanomolar potency.[7] While specific quantitative solubility data for this compound is not extensively published, compounds of this class generally exhibit poor solubility in aqueous buffers and require an organic solvent for initial dissolution. The following table summarizes the expected solubility characteristics based on typical small molecule kinase inhibitors.
| Solvent | Expected Solubility & Remarks |
| DMSO (Dimethyl Sulfoxide) | High. The recommended solvent for preparing high-concentration stock solutions (e.g., 10-35 mM).[4][7] |
| Ethanol (100%) | Moderate to Low. May be used for some applications, but DMSO is generally preferred for primary stock solutions. |
| Methanol | Moderate to Low. Similar to ethanol. |
| Aqueous Buffers (PBS, Saline) | Very Low / Insoluble. Direct dissolution in aqueous media is not recommended and will likely result in precipitation. |
| Cell Culture Medium | Very Low / Insoluble. Working solutions are prepared by diluting a DMSO stock. Final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for long-term use and diluted to prepare fresh working solutions.
Materials:
-
This compound (powder form)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
-
Pipettors and sterile tips
Methodology:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
-
Dissolve: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mix Thoroughly: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol details the serial dilution of the DMSO stock solution into an aqueous cell culture medium for treating cells. The key objective is to ensure the compound remains in solution while keeping the final DMSO concentration non-toxic to the cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile polypropylene tubes
-
Pipettors and sterile tips
Methodology:
-
Thaw Stock: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): For achieving very low final concentrations, it is recommended to perform one or more serial dilutions in DMSO first.
-
Final Dilution: Directly add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium. Pipette vigorously or vortex briefly immediately after adding the stock to the aqueous medium to facilitate rapid dispersion and prevent precipitation.
-
Best Practice: Add the DMSO stock to a larger volume of medium while vortexing the medium tube to ensure rapid mixing. Do not add medium to the concentrated DMSO stock.
-
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in the medium applied to cells is below 0.5% (v/v) to avoid solvent toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Use Immediately: Use the freshly prepared working solution immediately for cell treatment. Do not store aqueous working solutions, as the compound may precipitate over time.
Protocol 3: Preparation of a Formulation for In Vivo Animal Studies
This protocol provides an example of how to formulate this compound for intraperitoneal (IP) injection in murine models, based on established methods for similar FAK inhibitors.[6]
Materials:
-
This compound stock solution (in DMSO)
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Sterile 0.9% Saline
-
Sterile tubes
-
Vortex mixer
Methodology:
-
Initial Dissolution: Begin with this compound dissolved in DMSO. For this formulation, you will first calculate the total required volume of the final formulation based on the dose and number of animals.
-
Prepare Formulation Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the correct ratio. For a common formulation consisting of 7.5% DMSO and 20% Solutol in saline, combine the following:
-
7.5 parts DMSO
-
20 parts Solutol® HS 15
-
72.5 parts 0.9% Sterile Saline
-
-
Formulate the Drug: Add the required amount of this compound (from a concentrated DMSO stock) to the pre-mixed vehicle to achieve the final desired dosing concentration.
-
Mix Thoroughly: Vortex the final formulation extensively to ensure it is a clear, homogenous solution.
-
Administer: Administer the formulation to the animals via the desired route (e.g., IP injection) immediately after preparation.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: FAK signaling pathway and the inhibitory action of this compound.
References
- 1. scbt.com [scbt.com]
- 2. promega.com [promega.com]
- 3. Focal adhesion kinase: from in vitro studies to functional analyses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: FAK-IN-16 Off-Target Effects in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of FAK-IN-16 in kinase assays. Due to the limited publicly available information on the specific off-target profile of this compound, this guide also includes general principles and troubleshooting strategies applicable to FAK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
Currently, there is no publicly available, comprehensive kinase selectivity profile for this compound. While it is designed as a Focal Adhesion Kinase (FAK) inhibitor, like many kinase inhibitors that target the ATP-binding site, it may exhibit off-target activity against other kinases with structurally similar ATP-binding pockets. Without specific screening data against a broad panel of kinases, the precise off-target profile of this compound remains uncharacterized in the public domain.
Q2: Why is understanding the off-target profile of a kinase inhibitor like this compound important?
Understanding the off-target profile is critical for several reasons:
-
Data Interpretation: Off-target effects can lead to misinterpretation of experimental results. A cellular phenotype observed after treatment with this compound might be due to the inhibition of an unintended kinase, not FAK.
-
Translational Relevance: In a therapeutic context, off-target effects can cause unforeseen side effects.[1][2]
-
Experimental Design: Knowledge of off-target interactions allows for the design of more robust experiments, including the use of appropriate controls to validate that the observed effects are indeed due to FAK inhibition.
Q3: What are some common off-target kinases for FAK inhibitors?
Many FAK inhibitors also show activity against Proline-rich tyrosine kinase 2 (PYK2), which shares high sequence homology with FAK.[3] Other potential off-targets can include kinases such as FLT3 and ACK1, as seen with the FAK inhibitor PND-1186 (VS-4718).[4] However, without specific data for this compound, these are only potential cross-reactivities based on other compounds.
Q4: How can I determine if the effects I'm seeing in my experiment are due to off-target inhibition by this compound?
To determine if your observed effects are due to off-target activities, you can employ several strategies:
-
Use a structurally different FAK inhibitor: If a second, structurally unrelated FAK inhibitor produces the same phenotype, it is more likely that the effect is on-target.
-
Rescue experiments: If possible, overexpressing a resistant FAK mutant while treating with this compound could rescue the on-target phenotype.
-
Direct target engagement assays: Techniques like cellular thermal shift assays (CETSA) can confirm that this compound is engaging FAK in your experimental system.
-
RNAi or CRISPR/Cas9: Use genetic methods to knockdown or knockout FAK and see if the phenotype matches that of this compound treatment.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound, with a focus on potential off-target effects.
| Problem | Potential Cause (Focus on Off-Target Effects) | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype. | The observed phenotype may be due to the inhibition of an unknown off-target kinase by this compound. | 1. Validate with a second FAK inhibitor: Use a structurally distinct FAK inhibitor to see if the phenotype is reproducible. 2. Perform a dose-response curve: Atypical dose-response curves may suggest multiple targets with different affinities. 3. Consult literature for known off-targets of similar compounds: While not specific to this compound, this may provide clues. |
| Discrepancy between in vitro kinase assay data and cellular assay results. | This compound may be potent against purified FAK but have different activity or off-target effects in a complex cellular environment. | 1. Confirm target engagement in cells: Use techniques like Western blotting to check the phosphorylation status of FAK's downstream targets (e.g., p-Paxillin, p-Src). 2. Consider cell permeability and metabolism: The compound may not be reaching the target effectively in cells or could be metabolized into a more or less active form. |
| Toxicity observed at concentrations expected to be specific for FAK. | The toxicity could be a result of inhibiting an essential off-target kinase. | 1. Lower the concentration of this compound: Determine the minimal concentration required to inhibit FAK without causing overt toxicity. 2. Use a more selective FAK inhibitor if available: Compare the toxic effects with a compound known to have a cleaner off-target profile. |
Experimental Protocols
Below are generalized protocols for key experiments to investigate FAK inhibition and potential off-target effects.
Protocol 1: In Vitro Kinase Assay to Assess this compound Potency
This protocol provides a framework for determining the IC50 of this compound against FAK.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a generic tyrosine kinase substrate like Poly(E4Y))
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute into the kinase reaction buffer.
-
In a 96-well plate, add the FAK enzyme, the FAK substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Plot the percent inhibition versus the log concentration of this compound to determine the IC50 value.
Protocol 2: Western Blotting to Monitor FAK Pathway Inhibition in Cells
This protocol allows for the assessment of this compound's effect on the FAK signaling pathway within a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-FAK (Y397), anti-FAK, anti-p-Paxillin, anti-Paxillin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time.
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the extent of pathway inhibition.
Signaling Pathways and Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the FAK signaling pathway and a general workflow for investigating off-target effects.
Caption: Simplified FAK signaling pathway.
Caption: Workflow for investigating off-target effects.
References
- 1. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Selective Focal Adhesion Kinase (FAK) Inhibitors - Innovations [innovations.dana-farber.org]
- 3. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Focal Adhesion Kinase Using Inhibitors of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
FAK-IN-16 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the potent and selective Focal Adhesion Kinase (FAK) inhibitor, FAK-IN-16 (also known as OXA-11).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also referred to as OXA-11) is a highly potent and selective, orally active small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] It functions by inhibiting the autophosphorylation of FAK at key tyrosine residues, such as Tyr397 and Tyr861, thereby blocking downstream signaling pathways involved in cell survival, proliferation, migration, and invasion.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its stability and activity. The following conditions are recommended:
-
Lyophilized Powder: For long-term storage, the lyophilized powder should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to three years.
-
Reconstituted Solutions: Once reconstituted, it is advisable to prepare single-use aliquots to minimize freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for longer-term storage (up to 6 months).
Q3: How should I reconstitute this compound?
A3: this compound is typically reconstituted in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For cellular assays, a common stock concentration is 10 mM. To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. Ensure the compound is fully dissolved by gentle vortexing or pipetting.
Q4: What is the stability of this compound in solution?
A4: The stability of this compound in solution is dependent on the solvent and storage conditions. In general, DMSO solutions of small molecule inhibitors are susceptible to degradation if not stored properly. It is recommended to use freshly prepared solutions for experiments whenever possible. If using frozen aliquots, ensure they are tightly sealed to prevent moisture absorption by the DMSO. Avoid repeated freeze-thaw cycles as this can lead to compound degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of FAK phosphorylation in Western blot. | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution. 2. Incorrect Concentration: Error in calculating the final concentration for cell treatment. 3. Insufficient Treatment Time: The incubation time may not be long enough to observe an effect. 4. Cellular Resistance: The cell line used may be resistant to FAK inhibition. | 1. Use a fresh aliquot of this compound for each experiment. Ensure proper storage of stock solutions at -20°C or -80°C. 2. Double-check all calculations for dilutions. Prepare fresh dilutions from a new aliquot if necessary. 3. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment time for your cell line. 4. Verify the expression and activity of FAK in your cell line. Consider using a different cell line known to be sensitive to FAK inhibitors. |
| High background in Western blot for phosphorylated FAK (pFAK). | 1. Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too high. 2. Inadequate Blocking: The blocking step may be insufficient to prevent non-specific antibody binding. 3. Insufficient Washing: Washing steps may not be stringent enough to remove unbound antibodies. | 1. Titrate the primary and secondary antibodies to determine the optimal working dilution. 2. Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA in TBST instead of milk). 3. Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
| Variability in cell viability assay results. | 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Edge Effects: Wells on the perimeter of the plate may experience different evaporation rates. 3. Incomplete Compound Dissolution: this compound may not be fully dissolved in the culture medium. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. 3. After adding the this compound stock solution to the culture medium, mix thoroughly by gentle pipetting before adding to the cells. |
Data Presentation
Table 1: Biological Activity of this compound (OXA-11)
| Parameter | Value | Assay Conditions | Reference |
| Biochemical IC₅₀ | 1.2 pM | In vitro FAK Omnia Kinase Assay | [1][3][4] |
| Cellular Mechanistic IC₅₀ | 1 nM | Inhibition of pFAK [Y397] in TOV21G cells | [3][4] |
| 3-D Culture EC₅₀ (Proliferation) | 9 nM | TOV21G cells | [3][4] |
| 3-D Culture EC₅₀ (Apoptosis) | 31 nM | TOV21G cells | [3][4] |
Experimental Protocols
Protocol 1: Western Blot for FAK Phosphorylation
This protocol describes the treatment of cells with this compound and subsequent analysis of FAK phosphorylation by Western blot.
Materials:
-
Cell line of interest cultured to 70-80% confluency
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-pFAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Prepare working concentrations of this compound in complete cell culture medium. Include a DMSO vehicle control.
-
Remove the old medium and add the medium containing this compound or vehicle control to the cells.
-
Incubate for the desired time (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each plate and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pFAK (Tyr397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total FAK for loading control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Include a DMSO vehicle control.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Mandatory Visualizations
Caption: FAK Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Anti-metastatic action of FAK inhibitor OXA-11 in combination with VEGFR-2 signaling blockade in pancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-metastatic action of FAK inhibitor OXA-11 in combination with VEGFR-2 signaling blockade in pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in FAK-IN-16 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results in experiments involving the Focal Adhesion Kinase (FAK) inhibitor, FAK-IN-16.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[1][2][3] It functions by binding to the ATP-binding pocket of the FAK kinase domain, thereby preventing the autophosphorylation of FAK at Tyrosine 397 (Y397).[4][5] This initial phosphorylation event is critical for the activation of FAK and the subsequent recruitment of other signaling proteins, such as Src family kinases.[3][6][7] By inhibiting FAK's catalytic activity, this compound disrupts downstream signaling pathways that control cell migration, proliferation, survival, and adhesion.[1][2][8]
Q2: What are the expected cellular effects of this compound treatment?
Based on the function of FAK, treatment with this compound is expected to lead to:
-
Reduced cell migration and invasion: FAK is a key regulator of cell motility.[3][8]
-
Induction of apoptosis or cell cycle arrest: FAK promotes cell survival signals, and its inhibition can lead to programmed cell death or a halt in cell proliferation.[4]
-
Altered cell adhesion and morphology: FAK is a critical component of focal adhesions, which mediate cell-matrix interactions.[1][6]
-
Decreased phosphorylation of downstream FAK targets: This includes proteins like paxillin and p130Cas.[7][8]
Q3: I am not observing the expected phenotype (e.g., no change in cell migration). What could be the reason?
Several factors could contribute to a lack of an expected phenotype:
-
Suboptimal concentration: The effective concentration of this compound can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration.
-
Cell line resistance: Some cell lines may have intrinsic resistance to FAK inhibition.
-
Compensatory signaling pathways: Cells can sometimes compensate for the inhibition of one pathway by upregulating another. A common compensatory mechanism is the upregulation of the related kinase Pyk2.[9][10][11]
-
Kinase-independent functions of FAK: FAK also has scaffolding functions that are not dependent on its kinase activity.[8][10] this compound, as a kinase inhibitor, would not affect these functions.
Q4: I am observing an unexpected increase in a signaling pathway after this compound treatment. Is this normal?
While often leading to downregulation of signaling, FAK inhibition can sometimes result in the activation of other pathways as a compensatory response. For instance, inhibition of the RAS/RAF/MEK pathway has been shown to lead to FAK activation, suggesting a complex interplay between these signaling networks.[11] Therefore, an unexpected activation of a pathway could be a cellular adaptation to FAK inhibition.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Reagent Instability | Aliquot this compound upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution. |
| Cell Culture Variability | Ensure consistent cell passage number, confluency, and serum conditions. Starve cells of serum before treatment if the experiment is sensitive to growth factors. |
| Assay Timing | The effects of this compound can be time-dependent. Perform a time-course experiment to determine the optimal treatment duration for your specific assay. |
Issue 2: Higher than Expected Cell Viability
| Potential Cause | Troubleshooting Steps |
| Incorrect IC50 Value | The published IC50 value is often determined in a cell-free enzymatic assay and may not reflect the effective concentration in whole cells. Determine the IC50 empirically in your cell line of interest using a cell viability assay (e.g., MTT, CellTiter-Glo). |
| Pyk2 Compensation | The proline-rich tyrosine kinase 2 (Pyk2), a kinase highly homologous to FAK, can sometimes compensate for the loss of FAK activity, promoting cell survival.[9][10][11] Assess the expression and phosphorylation levels of Pyk2 in your experimental system. Consider using a dual FAK/Pyk2 inhibitor if this is the case. |
| Scaffolding Function of FAK | FAK possesses kinase-independent scaffolding functions that can contribute to cell survival.[8][10] this compound will not inhibit these functions. To investigate this, consider using siRNA or shRNA to deplete total FAK protein. |
Issue 3: Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| Lack of Inhibitor Specificity | While designed to be selective, at higher concentrations, this compound may inhibit other kinases. Use the lowest effective concentration determined from your dose-response studies. Compare the observed phenotype with that of other structurally different FAK inhibitors or with FAK knockdown using RNAi. |
| Altered Platelet Function | Some FAK inhibitors have been shown to have off-target effects on platelet aggregation, independent of FAK inhibition.[9] If working with platelets or in in vivo models, be aware of potential hematological side effects. |
Quantitative Data Summary
The following table summarizes typical concentration ranges for FAK inhibitors based on published literature. Note that the optimal concentration for this compound in your specific experimental setup should be determined empirically.
| Parameter | Concentration Range | Notes |
| In Vitro Kinase Assay (IC50) | 0.4 nM - 5.5 nM | This represents the concentration required to inhibit 50% of the purified FAK enzyme activity.[4][12][13] |
| Cell-Based Assays (EC50) | 40 nM - 50 nM | This is the effective concentration to inhibit FAK phosphorylation in cells.[7] |
| In Vitro Antiproliferative Activity (IC50) | 0.25 µM - 3.53 µM | The concentration to inhibit cell growth by 50% can be significantly higher than the enzymatic IC50.[12] |
Experimental Protocols
Western Blotting for Phospho-FAK (Y397)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-FAK (Y397) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total FAK.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Seed cells in a culture plate and grow to a confluent monolayer.
-
Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at different points for each time point and condition. Calculate the percentage of wound closure over time.
Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Logical flow for troubleshooting unexpected results.
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. rupress.org [rupress.org]
- 8. Potential Focal Adhesion Kinase Inhibitors in Management of Cancer: Therapeutic Opportunities from Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting FAK-IN-16 insolubility in aqueous solutions
Welcome to the technical support center for FAK-IN-16. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling and use of this compound, with a focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound OXA-11) is a potent and selective, orally active inhibitor of Focal Adhesion Kinase (FAK).[1][2] Its primary mechanism of action is the inhibition of FAK autophosphorylation at key tyrosine residues, specifically pFAK[Y397] and pFAK[Y861], which are crucial for the activation of downstream signaling pathways.[1][2] By blocking these phosphorylation events, this compound effectively disrupts signaling cascades that are involved in cell adhesion, migration, proliferation, and survival.[3][4]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock in aqueous buffer or cell culture medium. Why is this happening?
This is a common issue for many small molecule kinase inhibitors, which are often hydrophobic in nature. The precipitation is typically due to a phenomenon called "solvent shifting." this compound is highly soluble in organic solvents like DMSO but has very low solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to crash out of solution and form a precipitate.
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to avoid cytotoxic effects.[5] However, the tolerance to DMSO can vary significantly between different cell lines. It is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.
Q4: Can I heat or sonicate my this compound solution to improve its solubility?
Gentle heating (e.g., in a 37°C water bath) and sonication can be used to aid in the initial dissolution of this compound in the organic solvent to create a stock solution. However, if the compound precipitates upon dilution in an aqueous buffer, repeated heating and sonicating of the aqueous solution is generally not recommended as it may not lead to a stable solution and could potentially degrade the compound.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound in your experiments.
Issue 1: this compound powder is difficult to dissolve in the initial solvent.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Troubleshooting Steps:
-
Ensure you are using a sufficient volume of a recommended organic solvent (see Table 1).
-
Vortex the solution for several minutes.
-
If the compound still does not fully dissolve, you can try gentle warming in a 37°C water bath or brief sonication.
-
Issue 2: this compound precipitates out of solution upon dilution of the DMSO stock into aqueous media.
-
Possible Cause: The final concentration of this compound in the aqueous solution exceeds its solubility limit.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: Lower the final working concentration of this compound in your experiment.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help to keep the compound in solution.
-
Increase Final DMSO Concentration (with caution): If your cell line can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) may help to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Pre-warm the Aqueous Medium: Adding the this compound stock solution to pre-warmed (37°C) cell culture medium can sometimes improve solubility.
-
Rapid Mixing: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.
-
Data Presentation
This compound Chemical and Physical Properties
| Property | Value |
| Compound Name | FAK Inhibitor 14 (Y15) |
| Alternative Names | Y15, NSC 677249 |
| CAS Number | 4506-66-5 |
| Molecular Weight | 284.01 g/mol |
| Chemical Formula | C₆H₁₀N₄·4HCl |
| SMILES | NC1=C(N)C=C(N)C(N)=C1.Cl.Cl.Cl.Cl |
Note: this compound (OXA-11) is a highly selective FAK inhibitor with a similar mechanism of action to FAK Inhibitor 14 (Y15). The data presented here is for FAK Inhibitor 14 (Y15) as more complete public data is available for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 14.2 | 50 |
| DMSO | 21.3 | 75 |
Data is for FAK Inhibitor 14 (Y15).[6]
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (FAK Inhibitor 14, Y15) powder (MW: 284.01 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 284.01 g/mol = 2.84 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 2.84 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.
-
-
Storage:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. A typical guideline for storage in solvent is up to 6 months at -80°C and up to 1 month at -20°C.[5]
-
Protocol for Diluting this compound Stock Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes or a multi-well plate for serial dilutions
Procedure:
-
Thaw the this compound Stock Solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Perform Serial Dilutions:
-
To minimize precipitation, perform a stepwise dilution of the stock solution in your pre-warmed cell culture medium.
-
Example for preparing a 10 µM working solution:
-
Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in pre-warmed medium to obtain a 100 µM intermediate solution. (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Step 2 (Final Dilution): Dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to achieve the final 10 µM working concentration. (e.g., add 10 µL of 100 µM solution to 90 µL of medium).
-
-
-
Add to Cells:
-
Immediately add the final diluted this compound solution to your cell culture plates. Gently swirl the plates to ensure even distribution.
-
-
Vehicle Control:
-
Prepare a vehicle control by performing the same serial dilutions with DMSO that does not contain this compound. This will ensure that any observed effects are due to the inhibitor and not the solvent.
-
Mandatory Visualizations
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing this compound for cell-based assays.
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. THP Life Science Webshop - this compound [lifescience.thp.at]
- 3. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. FAK Inhibitor 14 | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
Technical Support Center: Navigating Compensatory Signaling in FAK Inhibition Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in studying compensatory signaling pathways following Focal Adhesion Kinase (FAK) inhibition.
Frequently Asked Questions (FAQs)
Q1: We are observing resistance to our FAK inhibitor in our cancer cell line. What are the most common compensatory signaling pathways that could be activated?
A1: Resistance to FAK inhibitors is a well-documented phenomenon often driven by the activation of compensatory signaling pathways that bypass the inhibition of FAK's kinase activity. The most frequently observed mechanisms include:
-
Receptor Tyrosine Kinase (RTK) Upregulation and Activation: Inhibition of FAK can trigger a rapid feedback loop leading to the hyperactivation and/or increased expression of various RTKs, such as EGFR, HER2 (ErbB2), FGFR, and EphA2. These activated RTKs can then directly phosphorylate FAK at its primary autophosphorylation site, Tyrosine 397 (Y397), effectively rescuing FAK signaling and reactivating downstream pathways like MAPK/ERK and PI3K/Akt. This "oncogenic protection" of FAK is a primary resistance mechanism.[1]
-
Src Family Kinase (SFK) Activation: FAK and Src are closely linked signaling partners.[2][3][4] FAK inhibition can lead to a compensatory increase in Src kinase activity, which can promote cell survival and migration independently of FAK.[2][5]
-
PI3K/Akt/mTOR Pathway Activation: The PI3K/Akt pathway is a critical downstream effector of FAK that promotes cell survival.[6][7][8][9] In some cellular contexts, such as PTEN-null T-ALL, FAK and PI3K/Akt act as parallel survival signals.[10][11] Inhibition of FAK may be compensated by enhanced PI3K/Akt signaling.[10]
-
STAT3 Signaling Reactivation: In certain cancers, like pancreatic ductal adenocarcinoma (PDAC), STAT3 signaling is a key regulator of the response and resistance to FAK inhibitors.[12] Inhibition of FAK can lead to the reactivation of STAT3, and dual inhibition is often more effective.[12][13]
-
YAP/TAZ Pathway Modulation: FAK is a known upstream regulator of the transcriptional co-activators YAP and TAZ.[14][15][16][17][18][19] The interplay between FAK and YAP/TAZ is crucial in mechanotransduction and can contribute to therapeutic resistance.[17][20]
Q2: Our Western blots show that FAK Y397 phosphorylation is restored shortly after treatment with a FAK kinase inhibitor. How is this possible?
A2: The restoration of FAK Y397 phosphorylation in the presence of a FAK kinase inhibitor is a classic sign of a compensatory mechanism at play. The most likely explanation is the transphosphorylation of FAK Y397 by an upstream kinase that is activated upon FAK inhibition.
-
Primary Suspects - Receptor Tyrosine Kinases (RTKs): As mentioned in Q1, RTKs like HER2 and EGFR can directly phosphorylate FAK at Y397, bypassing the need for FAK's autophosphorylation activity. FAK inhibition can induce a rapid activation of these RTKs, leading to the observed re-phosphorylation of FAK Y397.
Troubleshooting Steps:
-
Profile RTK Activation: Perform a phospho-RTK array or a series of Western blots for key activated RTKs (e.g., p-EGFR, p-HER2, p-FGFR) in your FAK inhibitor-treated cells versus control cells.
-
Co-immunoprecipitation: To confirm a direct interaction, perform co-immunoprecipitation experiments to see if FAK is physically associating with the activated RTK.
-
Dual Inhibition Studies: Treat your cells with a combination of the FAK inhibitor and an inhibitor of the suspected RTK (e.g., an EGFR inhibitor like gefitinib or a HER2 inhibitor like lapatinib). A synergistic effect on cell viability or a reduction in p-FAK Y397 would support this compensatory mechanism.
Troubleshooting Guides
Problem 1: FAK inhibitor treatment shows initial efficacy but is followed by acquired resistance and tumor relapse in our xenograft model.
Possible Cause: Long-term compensatory reprogramming of the kinome.
Troubleshooting Workflow:
Experimental Protocol: Western Blot for Phospho-RTKs
-
Sample Preparation: Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris gel and run at 150V for 1-1.5 hours.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), p-HER2 (Tyr1221/1222), p-FGFR (Tyr653/654), and total protein controls overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST and visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Problem 2: My FAK inhibitor is not inducing apoptosis as expected, even though FAK activity is inhibited.
Possible Cause: Parallel survival pathways are compensating for the loss of FAK-mediated survival signals.
Signaling Pathway Overview:
Troubleshooting Steps:
-
Assess Akt and STAT3 Activation: Perform Western blots to check the phosphorylation status of Akt (Ser473) and STAT3 (Tyr705) in your FAK inhibitor-treated cells. An increase in phosphorylation of these proteins would suggest activation of these compensatory pathways.
-
Measure Src Activity: Use a Src kinase activity assay or a Western blot for phospho-Src (Tyr416) to determine if Src is hyperactivated.
-
Combination Inhibition: Treat cells with the FAK inhibitor in combination with a PI3K inhibitor (e.g., GDC-0941), a Src inhibitor (e.g., dasatinib), or a STAT3 inhibitor (e.g., Stattic). A significant increase in apoptosis with the combination treatment would confirm the involvement of the respective compensatory pathway.
Data Presentation
Table 1: Summary of Compensatory Pathways and Potential Combination Therapies
| Compensatory Pathway | Key Mediators | Upstream Activators | Downstream Effects | Potential Combination Inhibitors |
| RTK Signaling | EGFR, HER2, FGFR | FAK Inhibition (feedback) | p-FAK (Y397), p-Akt, p-ERK | EGFRi (Gefitinib), HER2i (Lapatinib) |
| Src Signaling | Src, Fyn, Yes | FAK Inhibition | p-Akt, p-STAT3, Cell Motility | Dasatinib, Saracatinib |
| PI3K/Akt Signaling | PI3K, Akt, mTOR | RTKs, Integrins | Cell Survival, Proliferation | GDC-0941, Everolimus |
| STAT3 Signaling | STAT3, JAKs | IL-6, Src | Anti-apoptosis, Proliferation | Stattic, Ruxolitinib |
| YAP/TAZ Signaling | YAP, TAZ | Mechanical Cues, FAK | Gene Transcription, Proliferation | Verteporfin |
Table 2: Example IC50 Data for FAK Inhibitor Alone and in Combination
| Cell Line | FAK Inhibitor (IC50, µM) | FAKi + EGFRi (IC50, µM) | FAKi + Src Inhibitor (IC50, µM) |
| H292 (EGFR+ Lung) | 1.5 | 0.2 | 1.1 |
| MDA-MB-453 (HER2+ Breast) | 2.1 | 1.8 | 1.5 |
| PANC-1 (Pancreatic) | 3.5 | 3.1 | 0.8 |
Key Experimental Methodologies
Co-Immunoprecipitation (Co-IP) Protocol to Detect FAK-RTK Interaction
-
Cell Lysis: Lyse cells treated with or without the FAK inhibitor in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-FAK antibody) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash 3-5 times with lysis buffer to remove non-specific binding.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an antibody against the suspected interacting protein (e.g., anti-EGFR or anti-HER2 antibody).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of Focal Adhesion Kinase and Src Increases Detachment and Apoptosis in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activation of FAK and Src are receptor-proximal events required for netrin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The activation of SRC family kinases and focal adhesion kinase with the loss of the amplified, mutated EGFR gene contributes to the resistance to afatinib, erlotinib and osimertinib in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FAK mediates a compensatory survival signal parallel to PI3K-AKT in Pten-null T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of Akt vs Stat3 activity by the focal adhesion kinase in non-neoplastic mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 16. Multi-Functional Regulation by YAP/TAZ Signaling Networks in Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FAK- and YAP/TAZ dependent mechanotransduction pathways are required for enhanced immunomodulatory properties of adipose-derived mesenchymal stem cells induced by aligned fibrous scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. klein.ucsf.edu [klein.ucsf.edu]
- 19. Focal Adhesion Kinase (FAK) promotes cholangiocarcinoma development and progression via YAP activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Focal Adhesion Kinase (FAK) Inhibition Synergizes with KRAS G12C Inhibitors in Treating Cancer through the Regulation of the FAK-YAP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing FAK Inhibitor Toxicity in Animal Models
Disclaimer: Publicly available scientific literature and databases do not contain specific toxicity or preclinical data for a compound designated "FAK-IN-16." The following guide provides comprehensive strategies for minimizing toxicity based on data from well-characterized small molecule Focal Adhesion Kinase (FAK) inhibitors studied in animal models. These principles are broadly applicable and should serve as a valuable resource for researchers working with any FAK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Focal Adhesion Kinase (FAK) and why is it a target in drug development?
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell signaling pathways initiated by integrins and growth factor receptors.[1][2] It is a key regulator of cell adhesion, migration, proliferation, and survival.[3][4] In many types of cancer, FAK is overexpressed and hyperactivated, which is associated with tumor progression, invasion, and metastasis.[2][4] This makes FAK an attractive therapeutic target for developing anti-cancer agents.[5][6]
Q2: What are the common toxicities observed with FAK inhibitors in animal models?
While specific toxicity profiles vary between compounds, preclinical toxicology studies with various kinase inhibitors have identified several potential target organs. For FAK inhibitors, reported adverse effects in some studies have included weight loss and the appearance of ascites (fluid accumulation in the abdomen) at higher doses.[3] General toxicities associated with tyrosine kinase inhibitors can include effects on the gastrointestinal tract, hematopoietic (blood-forming) system, liver, and cardiovascular system. Careful monitoring of animal health, including body weight, clinical signs, and hematological parameters, is crucial.
Q3: How can I determine the Maximum Tolerated Dose (MTD) for my FAK inhibitor?
The Maximum Tolerated Dose (MTD) is the highest dose of a drug that does not cause unacceptable toxicity over a specified period. A standard MTD study involves a dose-escalation design:
-
Animal Cohorts: Small groups of animals (e.g., mice) are assigned to different dose levels, including a vehicle control group.
-
Dose Escalation: Treatment starts with a low dose and is escalated in subsequent cohorts.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and other adverse effects. A common endpoint for unacceptable toxicity is a body weight loss exceeding 15-20%.
-
Endpoint: The MTD is identified as the dose level just below the one that induces severe or life-threatening toxicity.
Q4: How does the formulation and vehicle choice impact the toxicity of a FAK inhibitor?
Poor solubility of a compound can lead to precipitation upon injection, causing localized irritation, inconsistent drug exposure, and non-specific toxicity. The vehicle used to dissolve the inhibitor must be well-tolerated by the animal model.
A common formulation strategy for administering hydrophobic compounds like many kinase inhibitors via intraperitoneal (IP) injection involves:
-
Dissolving the compound in a small amount of DMSO.
-
Diluting this solution with a surfactant or solubilizing agent like Solutol or Captisol.
-
Bringing the final volume up with a sterile saline solution.
It is critical to run a vehicle-only control group to ensure that the solvent mixture itself is not causing the observed toxicity. For some FAK inhibitors, novel delivery systems like enteric-coated nanoparticles have been explored to improve solubility and provide sustained release.[7]
Q5: How can I distinguish between on-target and off-target toxicity?
Distinguishing between toxicity caused by inhibiting FAK (on-target) versus unintended interactions with other kinases or proteins (off-target) is a critical challenge.[8]
-
Use of Knockout/Kinase-Dead Models: The most definitive way is to test the inhibitor in animal models where FAK has been genetically knocked out or mutated to be catalytically inactive (kinase-dead). If the toxicity persists in these animals, it is likely an off-target effect.[8][9]
-
Structurally Different Inhibitors: Using a second, structurally unrelated inhibitor that targets FAK can be informative. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: In cell culture, transfecting cells with a drug-resistant mutant of FAK can determine if the observed effect is on-target. If the phenotype is reversed, it supports an on-target mechanism.
Q6: Can dosing schedule be modified to reduce toxicity?
Yes, modifying the dosing schedule can significantly mitigate toxicity while maintaining efficacy. Instead of daily dosing, intermittent schedules such as dosing every other day or once weekly can be explored. This approach allows the animal to recover between treatments, potentially reducing cumulative toxicity. This strategy should be guided by the pharmacokinetic properties of the compound, such as its half-life.
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Significant Body Weight Loss (>15%) or Animal Deaths | 1. Dose exceeds the Maximum Tolerated Dose (MTD).2. Toxicity of the vehicle.3. Cumulative toxicity from frequent dosing. | 1. Perform a formal MTD study to identify a safer dose.2. Administer the vehicle alone to a control group to rule out vehicle toxicity.3. Test alternative dosing schedules (e.g., every other day, twice weekly). |
| Compound Precipitation Observed in Formulation or at Injection Site | 1. Poor solubility of the FAK inhibitor.2. Incompatible vehicle components. | 1. Optimize the formulation. Try different co-solvents (e.g., Solutol, Captisol, Cremophor).2. Reduce the final concentration of DMSO.3. Consider alternative delivery systems like nanoparticles.[7] |
| Inconsistent Efficacy or High Variability in Tumor Growth Inhibition | 1. Poor bioavailability due to formulation issues.2. Compound instability in the formulation or in vivo. 3. Activation of compensatory signaling pathways (e.g., Pyk2). | 1. Confirm compound solubility and stability in the final formulation before each administration.2. Conduct pharmacokinetic (PK) studies to assess drug exposure.3. Analyze treated tumor tissue for activation of related kinases like Pyk2. |
| Adverse Effects Not Typically Associated with FAK Inhibition (e.g., specific organ damage) | 1. Off-target kinase inhibition.2. Inhibition of non-kinase targets.3. Compound metabolism into a toxic byproduct. | 1. Test the compound in FAK-deficient animal models to confirm the effect is off-target.[8]2. Perform a broad in vitro kinase panel screening to identify unintended targets.3. Conduct formal toxicology studies, including histopathology of major organs. |
Quantitative Data Summary
The following tables summarize preclinical data for representative FAK inhibitors. Note that these values are highly dependent on the specific compound, animal strain, and experimental conditions.
Table 1: Maximum Tolerated Dose (MTD) of a Representative FAK Inhibitor (Y15)
| Compound | Animal Model | Administration Route | MTD | Study Duration |
| Y15 | Mice | Oral (PO) - Single Dose | 200 mg/kg | Single Administration |
| Y15 | Mice | Oral (PO) - Multiple Doses | 100 mg/kg | 7 Days |
| Data sourced from a preclinical study on the FAK inhibitor Y15 (1,2,4,5-benzenetetramine tetrahydrochloride). |
Table 2: Pharmacokinetic Parameters of a Representative FAK Inhibitor (Y15)
| Compound | Animal Model | Administration Route | Dose | Tmax (Time to Max. Concentration) |
| Y15 | Mice | Intraperitoneal (IP) | 30 mg/kg | 4.8 minutes |
| Data sourced from a preclinical study on the FAK inhibitor Y15. |
Experimental Protocols
Protocol 1: General Methodology for MTD Determination
-
Animal Selection: Use a sufficient number of healthy, age-matched animals (e.g., C57BL/6 or athymic nude mice, 6-8 weeks old).
-
Group Allocation: Randomly assign animals to cohorts of 3-5 per group. Include a vehicle control group and at least 3-4 escalating dose groups.
-
Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate by a factor of 1.5-2x in subsequent groups.
-
Compound Administration: Prepare the FAK inhibitor in a sterile, well-tolerated vehicle immediately before use. Administer the compound consistently (e.g., IP injection) according to the desired schedule (e.g., daily for 5 days).
-
Daily Monitoring: Record body weight daily. Observe animals for clinical signs of toxicity such as lethargy, ruffled fur, dehydration, or labored breathing.
-
Toxicity Endpoint: Euthanize animals that lose more than 20% of their initial body weight or show signs of severe distress.
-
Data Analysis: The MTD is defined as the highest dose at which no more than one animal in the cohort experiences dose-limiting toxicity and the average body weight loss is within an acceptable range (e.g., <15%).
Protocol 2: Example Formulation for Intraperitoneal (IP) Injection
-
Stock Solution: Dissolve the FAK inhibitor in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Intermediate Dilution: For a final formulation containing 5% DMSO and 10% Solutol, prepare a diluent of 10% Solutol in sterile 0.9% saline.
-
Final Formulation: To prepare the injection solution, first add the required volume of the DMSO stock to an empty sterile tube. Then, add the Solutol/saline diluent to achieve the final desired concentration of the FAK inhibitor. Vortex thoroughly to ensure complete mixing.
-
Administration: Administer to the animal immediately after preparation to prevent precipitation. The injection volume should be based on the animal's body weight (e.g., 10 mL/kg).
Visualizations
Signaling Pathway Diagram
Caption: Simplified FAK signaling pathway showing activation and downstream effectors.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the Maximum Tolerated Dose (MTD).
Logical Relationship Diagram
Caption: Decision tree for troubleshooting the source of FAK inhibitor toxicity.
References
- 1. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A focal adhesion kinase inhibitor 16-hydroxy-cleroda-3,13-dien-16,15-olide incorporated into enteric-coated nanoparticles for controlled anti-glioma drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal Adhesion Kinase (FAK) tyrosine 397E mutation restores the vascular leakage defect in endothelium-specific FAK-kinase dead mice - PubMed [pubmed.ncbi.nlm.nih.gov]
FAK-IN-16 degradation and half-life in cell culture media
Welcome to the technical support center for FAK-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the degradation and half-life of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture media a concern?
This compound is a potent small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a key regulator of cell adhesion, migration, proliferation, and survival.[1][2] The stability of this compound in your experimental setup is critical because its degradation can lead to a decrease in the effective concentration of the inhibitor over time. This can result in inconsistent and difficult-to-interpret data, potentially masking the true efficacy of the compound. Understanding the half-life of this compound allows for the design of more robust experiments with appropriate dosing schedules to maintain a biologically effective concentration.
Q2: Has the half-life of this compound in cell culture media been determined?
As of the latest literature review, specific quantitative data for the half-life of a compound explicitly named "this compound" in various cell culture media has not been published. Researchers should experimentally determine the half-life in their specific cell culture system to ensure accurate and reproducible results. The following sections provide detailed protocols and troubleshooting guides to assist in this determination.
Q3: What are the common pathways for the degradation of small molecule inhibitors like this compound in cell culture media?
Small molecule inhibitors can degrade in cell culture media through several mechanisms:
-
Hydrolysis: Reaction with water, which can be influenced by the pH of the media.
-
Enzymatic Degradation: Metabolism by enzymes present in the serum supplement (e.g., proteases, esterases) or secreted by the cells.
-
Oxidation: Reaction with reactive oxygen species that may be present in the media.
-
Adsorption: The compound may adsorb to the surface of the cell culture vessel, reducing its effective concentration in the media.
Q4: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, consider the following:
-
Fresh Preparation: Prepare fresh stock solutions of this compound and dilute to the final working concentration immediately before use.
-
Media Changes: For long-term experiments, frequent media changes with freshly added inhibitor can help maintain a more consistent concentration.
-
Serum-Free Media: If your cell line can be maintained in serum-free or low-serum media for the duration of the experiment, this may reduce enzymatic degradation.
-
Control Experiments: Always include appropriate controls to assess the stability of the compound in your specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound Half-Life in Cell Culture Media
This protocol outlines a general method to determine the half-life of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with standard supplements (e.g., 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Acetonitrile, water, and other necessary solvents for HPLC analysis (HPLC grade)
-
Internal standard (a stable, non-related compound for HPLC normalization)
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM). Also, spike the medium with the internal standard at a fixed concentration.
-
Aliquot the spiked medium into sterile microcentrifuge tubes or wells of a 96-well plate.
-
-
Incubation:
-
Place the samples in a cell culture incubator at 37°C with 5% CO2.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot for analysis. The t=0 sample should be collected immediately after preparation.
-
-
Sample Processing:
-
For each time point, precipitate proteins from the media sample by adding a cold organic solvent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of media).
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method to separate this compound from other components in the media and the internal standard.
-
Inject the supernatant from each time point onto the HPLC system.
-
Record the peak area of this compound and the internal standard.
-
-
Data Analysis:
-
Normalize the peak area of this compound at each time point to the peak area of the internal standard.
-
Plot the natural logarithm (ln) of the normalized peak area of this compound against time.
-
If the degradation follows first-order kinetics, the plot will be a straight line. The slope of this line (k) is the degradation rate constant.
-
Calculate the half-life (t½) using the following equation: t½ = 0.693 / k
-
Quantitative Data Summary
Since no specific half-life data for this compound is publicly available, researchers should generate their own data. The table below is a template for presenting such data.
| Cell Culture Medium | Serum Concentration (%) | Temperature (°C) | Half-Life (t½) in hours |
| DMEM | 10% | 37 | To be determined |
| RPMI-1640 | 10% | 37 | To be determined |
| Serum-Free Medium X | 0% | 37 | To be determined |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in HPLC results | - Inconsistent sample preparation.- Pipetting errors.- HPLC system instability. | - Ensure consistent and thorough protein precipitation.- Use calibrated pipettes.- Run system suitability tests for the HPLC to ensure consistent performance. |
| No degradation observed | - this compound is highly stable under the tested conditions.- The analytical method is not sensitive enough to detect small changes. | - Extend the duration of the experiment.- Optimize the HPLC method for better sensitivity and resolution. |
| Very rapid degradation | - The compound is highly unstable in the media.- Potential for high enzymatic activity in the serum. | - Shorten the time intervals for sample collection.- Test stability in serum-free or reduced-serum media.- Consider the use of protease or esterase inhibitors if enzymatic degradation is suspected. |
| Precipitation of this compound in media | - Poor solubility of the compound at the working concentration. | - Visually inspect the media for any precipitate.- Reduce the final concentration of this compound.- Increase the percentage of DMSO in the final working solution (ensure the final DMSO concentration is not toxic to the cells). |
Visualizations
FAK Signaling Pathway
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Half-Life Determination
Caption: Workflow for determining the half-life of this compound.
Troubleshooting Logic for this compound Stability Assays
Caption: Troubleshooting decision tree for this compound experiments.
References
Validation & Comparative
A Preclinical Head-to-Head: A Comparative Guide to FAK-IN-16 and Defactinib
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical profiles of two Focal Adhesion Kinase (FAK) inhibitors: FAK-IN-16, a novel covalent inhibitor, and defactinib (VS-6063), a well-characterized reversible inhibitor currently in clinical development. This document summarizes their mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies employed in their evaluation.
Disclaimer: Publicly available information for a FAK inhibitor specifically named "this compound" is limited. This guide is based on the assumption that "this compound" refers to the covalent FAK inhibitor designated as "compound 16" in the cited literature, which is a derivative of the known FAK inhibitor TAE226.
At a Glance: this compound vs. Defactinib
| Feature | This compound (Compound 16) | Defactinib (VS-6063) |
| Mechanism of Action | Irreversible (covalent) inhibitor | Reversible, ATP-competitive inhibitor |
| Target(s) | Focal Adhesion Kinase (FAK) | FAK and Proline-rich Tyrosine Kinase 2 (Pyk2) |
| Potency (FAK IC50) | 35 nM[1] | 0.6 nM[2] |
| Preclinical Development Stage | Research/Preclinical | Clinical (Phase I/II trials) |
Mechanism of Action: A Tale of Two Binding Modes
Defactinib is a potent, orally bioavailable, reversible, ATP-competitive inhibitor of FAK and the closely related kinase Pyk2.[2][3][4] By binding to the ATP-binding pocket of the FAK kinase domain, defactinib prevents the phosphorylation of FAK at key tyrosine residues, most notably the autophosphorylation site Tyr397.[5][6] This blockade disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, migration, and invasion, including the PI3K/Akt and RAS/MEK/ERK pathways.[3]
In contrast, this compound (compound 16) is an irreversible, covalent inhibitor of FAK.[1] Developed as a derivative of the FAK inhibitor TAE226, it is designed to form a covalent bond with a specific cysteine residue (Cys427) within the ATP-binding site of FAK.[1] This permanent inactivation of the FAK enzyme offers the potential for a more sustained and durable inhibition of FAK signaling compared to reversible inhibitors.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro potency and antiproliferative activity of this compound and defactinib in various preclinical models.
Table 1: Kinase Inhibitory Potency
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound (Compound 16) | FAK | 35[1] |
| Defactinib | FAK | 0.6[2] |
| Pyk2 | 0.6[2] |
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound (Compound 16) | HCT116 | Colorectal Carcinoma | 0.01[1] |
| MDA-MB-231 | Breast Cancer | 0.11[1] | |
| HeLa | Cervical Cancer | 0.41[1] | |
| Defactinib | TT | Thyroid Cancer | 1.98 |
| K1 | Thyroid Cancer | 10.34 | |
| Endometrial Cancer Cell Lines (UTE1, UTE3, UTE10, UTE11, UTE2) | Endometrial Cancer | 1.7 - 3.8[7][8] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Both this compound and defactinib have demonstrated the ability to inhibit tumor growth in preclinical xenograft models.
This compound (Compound 16):
-
Model: HCT116 colorectal cancer xenograft.
-
Result: Demonstrated good oral bioavailability and growth inhibition in the HCT116 tumor xenograft model.[9] A 74.20% inhibition of tumor growth was observed.[10]
Defactinib:
-
Model: UTE10 endometrial cancer xenograft.
-
Result: As a single agent, defactinib significantly inhibited tumor volume growth compared to the control.[8][11][12] The median overall survival was extended from 23 days (control) to 55 days with defactinib treatment.[12]
-
Model: Taxane-resistant ovarian cancer models (HeyA8 and SKOV3ip1).
-
Result: In combination with paclitaxel, defactinib resulted in a 97.9% reduction in tumor weight in the HeyA8 model and a 92.7% reduction in the SKOV3ip1 model.[6]
Key Experimental Protocols
Below are generalized methodologies for the key experiments cited in this guide.
1. FAK Kinase Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against the FAK enzyme.
-
Methodology: A typical in vitro kinase assay involves the use of purified recombinant FAK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP. The kinase reaction is allowed to proceed in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, often using methods like radioisotope incorporation or luminescence-based assays (e.g., Kinase-Glo®).[13] The IC50 value is calculated from the dose-response curve.
2. Cell Viability/Proliferation Assay
-
Objective: To measure the effect of the inhibitors on the growth and viability of cancer cell lines.
-
Methodology: Cancer cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period (typically 48-72 hours). Cell viability is then assessed using various methods, such as the MTT or MTS assay, which measures metabolic activity, or assays that quantify ATP content (e.g., CellTiter-Glo®). IC50 values are determined from the resulting dose-response curves.
3. Western Blotting
-
Objective: To assess the inhibition of FAK phosphorylation and downstream signaling pathways in cells.
-
Methodology: Cells are treated with the inhibitor for a defined time. Subsequently, cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is probed with specific antibodies against total FAK, phosphorylated FAK (p-FAK), and downstream signaling proteins (e.g., Akt, Erk).[7][14]
4. In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of the inhibitors in a living organism.
-
Methodology: Human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The inhibitor is administered orally or via another appropriate route at a specified dose and schedule. Tumor volume is measured regularly with calipers. At the end of the study, tumors may be excised and weighed, and further analysis (e.g., immunohistochemistry, western blotting) can be performed on the tumor tissue.[8][11][12][15][16]
FAK Signaling Pathway
Focal Adhesion Kinase is a critical mediator of signals from the extracellular matrix (ECM) and growth factor receptors. Its activation triggers a cascade of downstream signaling events that promote cell survival, proliferation, migration, and invasion.
Conclusion
Both this compound (compound 16) and defactinib are potent inhibitors of FAK with demonstrated preclinical anticancer activity. Defactinib exhibits greater potency against the FAK enzyme in vitro and has the advantage of being further along in clinical development. This compound, with its covalent mechanism of action, presents an alternative therapeutic strategy that may offer advantages in terms of duration of target inhibition. Further preclinical studies, including head-to-head in vivo comparisons, would be necessary to fully elucidate the comparative efficacy and therapeutic potential of these two distinct FAK inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. rndsystems.com [rndsystems.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical evaluation of avutometinib and defactinib in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Preclinical evaluation of avutometinib and defactinib in high-grade endometrioid endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of FAK-IN-16 and PF-573228 in FAK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent Focal Adhesion Kinase (FAK) inhibitors, FAK-IN-16 and PF-573228. The information presented is supported by experimental data to aid researchers in selecting the appropriate inhibitor for their specific needs.
Introduction to FAK and its Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. FAK inhibitors are small molecules designed to block the kinase activity of FAK, thereby disrupting these pathological processes. This guide focuses on two such inhibitors: this compound and PF-573228.
Quantitative Efficacy Comparison
The following table summarizes the key quantitative data for this compound and PF-573228, providing a direct comparison of their potency.
| Parameter | This compound (Compound 16) | PF-573228 |
| Mechanism of Action | Covalent, Irreversible | ATP-competitive, Reversible |
| IC50 (Cell-Free FAK Kinase Assay) | 35 nM | 4 nM |
| Cellular FAK Autophosphorylation Inhibition | Effective in reducing FAK autophosphorylation | IC50 of 30-100 nM for FAK phosphorylation on Tyr397 |
| Effect on Cell Migration | Inhibited HCT-116 clone formation and migration | Inhibited both chemotactic and haptotactic migration |
Detailed Experimental Protocols
In Vitro FAK Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against Focal Adhesion Kinase in a cell-free system.
Materials:
-
Recombinant active FAK protein
-
FAK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound, PF-573228) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Dilute recombinant FAK to the desired concentration in kinase reaction buffer.
-
Prepare a solution of FAK substrate and ATP in kinase reaction buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in kinase reaction buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Reaction:
-
To the wells of the assay plate, add the diluted FAK enzyme.
-
Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding the FAK substrate/ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Transwell Cell Migration Assay
This assay measures the ability of a compound to inhibit the migration of cells through a porous membrane.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HCT-116)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Test compounds (this compound, PF-573228) dissolved in DMSO
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
The day before the assay, starve the cells by incubating them in a serum-free medium overnight. This enhances the migratory response to a chemoattractant.
-
-
Assay Setup:
-
On the day of the assay, detach the cells using trypsin and resuspend them in a serum-free medium.
-
In the lower chamber of the 24-well plate, add a medium containing a chemoattractant (e.g., 10% FBS).
-
In the upper chamber of the Transwell insert, add the cell suspension (e.g., 5 x 10^4 cells) in a serum-free medium containing the desired concentration of the test compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell migration (e.g., 12-24 hours). The optimal incubation time will vary depending on the cell type.
-
-
Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution for 10-15 minutes.
-
Stain the fixed cells by immersing
-
Validating FAK-IN-16 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FAK-IN-16 with other common Focal Adhesion Kinase (FAK) inhibitors, focusing on methods to validate target engagement in a cellular context. We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex signaling pathways and workflows.
Introduction to this compound and Target Engagement
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling, governing processes such as cell adhesion, migration, proliferation, and survival. Its dysregulation is implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention. This compound is a potent and selective inhibitor of FAK. Validating that a compound like this compound reaches and interacts with its intended target within the complex environment of a living cell is a critical step in drug discovery and development. This process, known as target engagement, provides crucial evidence of the compound's mechanism of action and is a prerequisite for interpreting cellular and in vivo activity.
This guide will compare this compound with two other widely used FAK inhibitors, PF-573228 and VS-6063 (Defactinib), and detail experimental approaches to robustly measure their engagement with the FAK protein in cells.
Comparison of FAK Inhibitors
The following table summarizes the biochemical and cellular potencies of this compound, PF-573228, and VS-6063. It is important to note that the IC50 values presented are compiled from different studies and should be interpreted with caution, as experimental conditions can vary. A direct head-to-head comparison in the same assay system would provide the most accurate relative potency.
| Inhibitor | Type | Biochemical IC50 (FAK) | Cellular pFAK (Y397) Inhibition IC50 | Reference |
| This compound | ATP-competitive | 19.1 nM | Not directly reported in comparative studies | [1] |
| PF-573228 | ATP-competitive | 4 nM | 30-100 nM | [2][3] |
| VS-6063 (Defactinib) | ATP-competitive | 0.6 nM | Dose-dependent inhibition observed | [4][5] |
FAK Signaling Pathway
The diagram below illustrates the central role of FAK in cellular signaling. Upon activation by upstream signals from integrins or growth factor receptors, FAK undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event creates a binding site for Src family kinases, leading to the full activation of FAK and the subsequent phosphorylation of downstream substrates. This cascade of events influences critical cellular processes, including cell migration, proliferation, and survival, primarily through the activation of the PI3K/AKT and MAPK/ERK pathways.
Caption: FAK signaling cascade from upstream activators to downstream cellular responses.
Experimental Workflows for Target Engagement
Validating that an inhibitor binds to FAK in cells can be achieved through various methods. The following diagram illustrates a general workflow for confirming target engagement.
References
FAK-IN-16: A Comparative Analysis of a Novel FAK Inhibitor
In the landscape of cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical target due to its central role in cell adhesion, migration, proliferation, and survival. A plethora of small molecule inhibitors have been developed to target FAK, each with distinct biochemical and cellular profiles. This guide provides a comprehensive comparison of FAK-IN-16 against other notable FAK inhibitors, supported by available experimental data and detailed methodologies for key assays.
Overview of this compound
This compound is a novel small molecule inhibitor of Focal Adhesion Kinase. Published data indicates that it demonstrates potent anti-FAK activity and robust anti-proliferative effects in various cancer cell lines. This guide will compare its performance metrics with established FAK inhibitors such as Defactinib (VS-6063), PF-562271, GSK2256098, VS-4718, TAE226, and Y15.
FAK Signaling Pathway
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction from the extracellular matrix (ECM) to the cell interior. Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyr397. This creates a high-affinity binding site for the SH2 domain of Src family kinases. The formation of the FAK-Src complex initiates a cascade of downstream signaling events that regulate cellular processes critical for tumor progression and metastasis.
Quantitative Comparison of FAK Inhibitors
The following table summarizes the available quantitative data for this compound and other prominent FAK inhibitors. The primary metric for direct comparison is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the FAK enzyme by 50%.
| Inhibitor | FAK IC50 (nM) | Other Notable Kinase Targets (IC50) | Key Cellular Activities |
| This compound | 19.10[1] | ABL1, ALK, BTK, FLT3, KDR[1] | Potent anti-proliferative activity in U-87MG, A549, and MDA-MB-231 cells[1]. |
| Defactinib (VS-6063) | <0.6 | Pyk2 (<0.6 nM)[2] | Modest clinical activity as a monotherapy in KRAS mutant NSCLC[2]. |
| PF-562271 | 1.5[3] | Pyk2 (~10-fold less potent)[3] | Inhibits growth and metastasis of pancreatic cancer[4]. |
| GSK2256098 | 0.4[5] | Highly selective for FAK. | Potent, selective, and reversible ATP-competitive inhibitor[3]. |
| VS-4718 | 1.5[5] | Highly selective for FAK. | Reversible and selective FAK inhibitor[3]. |
| TAE226 | 5.5 | InsR, IGF-1R, ALK, c-Met (~10-100-fold less potent)[3] | Dual FAK/IGF-1R inhibitor. |
| Y15 | ~50 (for autophosphorylation) | Specific for FAK autophosphorylation site (Y397)[6] | Allosteric inhibitor, decreases cancer cell viability[6]. |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key assays used to characterize FAK inhibitors.
Workflow for FAK Inhibitor Comparison
The following diagram illustrates a typical workflow for the preclinical evaluation and comparison of FAK inhibitors.
IC50 Determination using ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant FAK enzyme
-
FAK substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer
-
FAK inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
Procedure:
-
Prepare serial dilutions of the FAK inhibitor in kinase buffer.
-
In a 96-well plate, add the FAK enzyme, substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Kinase Selectivity Profiling
This is performed to assess the specificity of the FAK inhibitor against a broad panel of other kinases. Commercial services (e.g., Eurofins DiscoverX, Promega) are often used for comprehensive profiling. A common method is the KINOMEscan™ assay.
General Principle:
-
The FAK inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases.
-
The binding or enzymatic activity of each kinase in the presence of the inhibitor is measured.
-
The results are typically expressed as the percentage of kinase activity remaining compared to a vehicle control. A lower percentage indicates stronger inhibition.
-
This provides a selectivity profile, highlighting potential off-target effects.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., U-87MG, A549, MDA-MB-231)
-
Complete cell culture medium
-
FAK inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the FAK inhibitor for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 for cell growth inhibition.
Western Blot for FAK Phosphorylation
This technique is used to assess the inhibitor's ability to block FAK activation within cells.
Materials:
-
Cancer cell lines
-
FAK inhibitor
-
Lysis buffer
-
Primary antibodies (anti-p-FAK Y397, anti-total FAK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the FAK inhibitor at various concentrations for a defined period.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phosphorylated FAK (Y397).
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total FAK as a loading control.
-
Quantify the band intensities to determine the extent of inhibition of FAK phosphorylation.
Advantages of this compound
Based on the available data, this compound presents several potential advantages:
-
Potent Anti-Proliferative Activity: this compound has demonstrated significant inhibition of proliferation in multiple cancer cell lines, in some cases reportedly more potent than the well-characterized inhibitor TAE226[1].
-
Defined Off-Target Profile: While not completely selective, the known off-target kinases of this compound (ABL1, ALK, BTK, FLT3, KDR) are also implicated in cancer, which could potentially offer synergistic therapeutic effects in certain contexts[1].
-
Scaffold for Further Development: The chemical structure of this compound can serve as a valuable scaffold for the development of next-generation FAK inhibitors with improved selectivity and potency.
Conclusion
This compound is a promising FAK inhibitor with potent anti-proliferative effects. While it demonstrates a multi-kinase inhibition profile, its efficacy in cellular models warrants further investigation. Direct, head-to-head comparative studies with other clinical-stage FAK inhibitors under standardized assay conditions will be crucial to fully elucidate its therapeutic potential and advantages. The experimental protocols provided in this guide offer a framework for such comparative evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
FAK-IN-16 Kinase Specificity Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase specificity of FAK-IN-16, a potent Focal Adhesion Kinase (FAK) inhibitor, against other kinases. Understanding the selectivity of a kinase inhibitor is crucial for predicting its on-target efficacy and potential off-target effects, which is a critical aspect of drug development and pre-clinical research. Due to the limited publicly available kinome scan data for this compound, this guide will leverage data from the well-characterized FAK inhibitor VS-4718 as a primary example for quantitative comparison. Qualitative selectivity data for other common FAK inhibitors is also presented to provide a broader context.
Introduction to FAK and Its Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell adhesion, migration, proliferation, and survival.[1] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers, making it an attractive therapeutic target.[2][3] FAK inhibitors are small molecules designed to block the kinase activity of FAK, thereby disrupting these pathological processes. This compound is an orally active and selective FAK inhibitor with a reported IC50 of 1.2 pM.[4]
Kinase Specificity Profiling
The specificity of a kinase inhibitor is its ability to selectively bind to and inhibit its intended target kinase over other kinases in the human kinome. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. Kinase specificity is often evaluated using large-scale screening assays, such as KINOMEscan, which measures the binding affinity of a compound against a large panel of kinases.
Experimental Protocols: KINOMEscan Assay
The KINOMEscan™ platform is a competition binding assay used to quantify the interactions between a test compound and a large panel of kinases. The general workflow is as follows:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Components: The three main components are the DNA-tagged kinase, the immobilized ligand, and the test compound.
-
Procedure: The components are combined, allowing the test compound to compete with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a control (e.g., DMSO). This can be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration.
Below is a simplified workflow diagram of the KINOMEscan assay.
References
A Head-to-Head Showdown: FAK-IN-16 vs. VS-4718 in Focal Adhesion Kinase Inhibition
A Comprehensive Guide for Researchers in Oncology and Drug Development
Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology, playing a pivotal role in cell survival, proliferation, migration, and invasion. The development of small molecule inhibitors against FAK holds significant promise for novel cancer therapies. This guide provides a detailed head-to-head comparison of two prominent FAK inhibitors, FAK-IN-16 and VS-4718 (also known as P-529 or defactinib), to aid researchers in selecting the appropriate tool for their preclinical studies. While direct comparative studies are limited, this guide synthesizes available data to offer an objective overview of their biochemical potency, cellular activity, and mechanistic profiles.
At a Glance: Key Performance Indicators
A summary of the key quantitative data for this compound and VS-4718 is presented below. It is important to note that these values are derived from separate studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Parameter | This compound | VS-4718 (Defactinib) | Reference |
| Biochemical Potency (IC50) | 1.2 pM | 1.5 nM (in vitro kinase assay) | [1][2] |
| Cellular Potency (IC50) | Not explicitly stated | ~100 nM (for FAK phosphorylation inhibition) | [2] |
| Mechanism of Action | Selective FAK inhibitor | Reversible, selective FAK inhibitor | [1][2] |
Delving Deeper: A Comparative Analysis
Biochemical Potency:
This compound demonstrates extraordinary potency in biochemical assays, with a reported IC50 of 1.2 pM[1]. This suggests a very high affinity for the FAK kinase. In comparison, VS-4718 exhibits an in vitro IC50 of 1.5 nM, indicating that this compound is several orders of magnitude more potent in a cell-free system[2].
Cellular Activity:
Selectivity:
Both compounds are described as selective FAK inhibitors. However, VS-4718 is also known to inhibit the closely related proline-rich tyrosine kinase 2 (PYK2)[3]. The broader kinase selectivity profile of this compound is not as extensively documented in the available literature. For studies aiming to dissect the specific roles of FAK versus PYK2, this difference in selectivity could be a critical consideration.
In Vivo Efficacy:
VS-4718 has been evaluated in various in vivo xenograft models. For instance, in pediatric tumor models, a dose of 50 mg/kg administered orally twice daily showed significant differences in event-free survival distribution compared to control in a majority of solid tumor xenografts, although it did not induce tumor regression[2]. This compound is described as orally active and capable of slowing tumor growth and reducing tumor vascularity and invasion in vivo[1]. However, specific dosing and efficacy data from comprehensive in vivo studies are less detailed in the public domain compared to VS-4718.
Visualizing the Science
To better understand the context of FAK inhibition and the methodologies for evaluating these compounds, the following diagrams are provided.
Caption: Simplified FAK signaling pathway upon integrin engagement with the ECM.
Caption: A typical experimental workflow for evaluating FAK inhibitors.
References
Validating the Anti-Metastatic Potential of FAK-IN-16: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-metastatic effects of FAK-IN-16 against other prominent Focal Adhesion Kinase (FAK) inhibitors. The data presented is compiled from preclinical studies to offer an objective evaluation of their performance, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Comparative Analysis of FAK Inhibitor Efficacy
The following tables summarize the quantitative data on the inhibitory and anti-metastatic properties of this compound and a selection of alternative FAK inhibitors.
Table 1: In Vitro Inhibitory Activity of FAK Inhibitors
| Inhibitor | Target(s) | IC50 (FAK) | Cell Line | Effect | Reference |
| This compound (OXA-11) | FAK | 1.2 pM (biochemical) | TOV21G | Mechanistic IC50 of 1 nM for pFAK[Y397] inhibition | [1] |
| TAE226 | FAK, IGF-1R | 5.5 nM | Multiple | Potent anti-proliferative activity | [2] |
| Defactinib (VS-6063) | FAK, Pyk2 | <0.6 nM | Multiple | Selective oral inhibitor | [3] |
| GSK2256098 | FAK | 1.5 nM | U87MG (glioma) | ATP-competitive, reversible inhibitor | [4] |
| Y15 | FAK | 1 µM (for pFAK inhibition) | Colon Cancer Cells | Targets Y397 autophosphorylation | [2] |
Table 2: In Vitro Anti-Metastatic Effects of FAK Inhibitors
| Inhibitor | Assay | Cell Line | Concentration | Result | Reference |
| This compound (OXA-11) | 3D Culture Proliferation | TOV21G | EC50 of 9 nM | Suppression of proliferation | [1] |
| TAE226 | Invasion | Neuroblastoma | Not Specified | Decreased cellular invasion | [2] |
| Defactinib (VS-6063) | Cell Attachment | Thyroid Cancer | Not Specified | Synergistically decreases cell attachment with Y15 | [5] |
| GSK2256098 | Wound Healing | PDAC cells | 0.1-10 µM | Dose-dependent decrease in motility | [6] |
| Y15 | Detachment | Pancreatic Cancer | 10-50 µM | Dose-dependent increase in detachment | [2] |
Table 3: In Vivo Anti-Metastatic Effects of FAK Inhibitors
| Inhibitor | Animal Model | Cancer Type | Dosing | Key Findings | Reference |
| This compound (OXA-11) | RIP-Tag2 Transgenic Mice | Pancreatic Neuroendocrine Tumors | Daily from age 14 to 17 weeks | Reduced incidence, abundance, and size of liver metastases (especially with anti-VEGFR-2) | [1][7] |
| TAE226 | Nude Mouse | Neuroblastoma | Oral gavage | Significant decrease in metastatic tumor burden | [2] |
| Defactinib (VS-6063) | Xenograft | Triple-Negative Breast Cancer | Oral | Reduced tumor-initiating capability | [8] |
| GSK2256098 | Xenograft | Human Glioma | Not Specified | Dose- and time-dependent inhibition of pFAK | [4] |
| Y15 | Xenograft | Breast and Pancreatic Cancer | Not Specified | Inhibition of in vivo growth | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in DOT language for use with Graphviz.
FAK Signaling Pathway in Metastasis
This diagram illustrates the central role of FAK in mediating signaling cascades that promote cancer cell migration, invasion, and survival.
Experimental Workflow: Wound Healing (Scratch) Assay
This diagram outlines the key steps involved in performing a wound healing assay to assess cell migration.
Experimental Workflow: Transwell Invasion Assay
This diagram details the procedure for a transwell invasion assay, a method to evaluate the invasive potential of cancer cells.
References
- 1. Anti-metastatic action of FAK inhibitor OXA-11 in combination with VEGFR-2 signaling blockade in pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-metastatic action of FAK inhibitor OXA-11 in combination with VEGFR-2 signaling blockade in pancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for FAK Degradation: FAK-IN-16 Versus FAK-Targeting PROTACs
A Comparative Guide for Researchers in Oncology and Drug Discovery
Focal Adhesion Kinase (FAK) has emerged as a critical node in cancer cell signaling, playing a pivotal role in proliferation, survival, migration, and invasion. Consequently, targeting FAK has become a promising strategy in oncology drug development. Two distinct approaches have gained prominence: direct inhibition of FAK's kinase activity with small molecules like FAK-IN-16, and targeted degradation of the FAK protein using Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of these two modalities, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific research needs.
Mechanism of Action: Inhibition vs. Degradation
This compound, a potent and selective FAK inhibitor, functions by competitively binding to the ATP-binding pocket of the FAK kinase domain. This occupation prevents the phosphorylation of FAK at key tyrosine residues, thereby blocking its catalytic activity and downstream signaling cascades.
FAK-targeting PROTACs, on the other hand, employ a novel mechanism of action. These heterobifunctional molecules are designed to simultaneously bind to FAK and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of FAK, marking it for degradation by the proteasome. This approach not only ablates the kinase activity but also eliminates the entire FAK protein, including its scaffolding functions.
Quantitative Performance Comparison
To provide a clear comparison of their performance, the following tables summarize key quantitative data for this compound and representative FAK-targeting PROTACs.
| Compound | Type | Target | IC50 / DC50 | Cell Line(s) | Reference |
| This compound (OXA-11) | Inhibitor | FAK | IC50: 1.2 pM | Not Specified | [1][2][3] |
| PF-562271 | Inhibitor | FAK, Pyk2 | IC50: 1.5 nM (FAK), 14 nM (Pyk2) | Multiple | [4][5][6][7][8][9][10][11] |
| Defactinib (VS-6063) | Inhibitor | FAK, Pyk2 | IC50: 0.6 nM (FAK and Pyk2) | Multiple | [12][13][14][15][16][17][18] |
| BI-3663 | PROTAC | FAK | DC50: 30 nM | Hep3B2.1-7, A549 | [19][20][21][22][23] |
| FC-11 | PROTAC | FAK | DC50: 40-370 pM | TM3, PA1, MDA-MB-436, LNCaP, Ramos | [24][25] |
Table 1: Comparative Potency of FAK Inhibitors and PROTACs. This table highlights the half-maximal inhibitory concentration (IC50) for inhibitors and the half-maximal degradation concentration (DC50) for PROTACs, demonstrating the high potency of both classes of molecules.
| Compound | Cell Line | Treatment Concentration & Duration | Effect on Cell Viability/Proliferation | Reference |
| PF-562271 | Osteosarcoma cell lines | 0.5-5 µM for 72h | Dose-dependent inhibition of cell growth (IC50 range: 1.76-3.83 µM) | [26] |
| Defactinib (VS-6063) | Endometrial cancer cell lines | Varying doses | IC50 values between 1.7 and 3.8 μM | [27] |
| FAK PROTAC (unnamed) | Ovarian cancer cell lines (OVCAR3, OVCAR8) | 1 µM for 48h and 72h | More effective inhibition of cell proliferation than its parent FAK inhibitor (VS-6063) |
Table 2: Effects on Cancer Cell Viability and Proliferation. This table showcases the impact of FAK-targeted compounds on cancer cell growth, with some evidence suggesting a potential advantage for the PROTAC approach in certain contexts.
Visualizing the Mechanisms
To further elucidate the distinct mechanisms of action, the following diagrams illustrate the FAK signaling pathway and the modes of intervention by this compound and FAK-targeting PROTACs.
Figure 1: FAK Signaling Pathway. A simplified diagram illustrating the activation of FAK by integrin engagement with the extracellular matrix, leading to downstream signaling cascades that regulate key cellular processes in cancer.
Figure 2: Mechanism of this compound. This diagram shows how this compound, a kinase inhibitor, occupies the ATP-binding site of FAK, thereby preventing its phosphorylation and subsequent activation of downstream signaling.
Figure 3: Mechanism of FAK-targeting PROTACs. This diagram illustrates the event-driven mechanism of a FAK-targeting PROTAC, which brings FAK into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate FAK inhibitors and PROTACs.
Kinase Inhibition Assay (In Vitro)
Objective: To determine the in vitro potency of a compound in inhibiting FAK kinase activity.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
In a 384-well plate, add the FAK enzyme, FAK substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for FAK and Phospho-FAK
Objective: To assess the levels of total FAK and its phosphorylated form (pFAK) in cells treated with a FAK inhibitor or PROTAC.
Materials:
-
Cell culture reagents
-
Test compound (this compound or PROTAC)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FAK, anti-phospho-FAK (e.g., Tyr397)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-FAK or anti-pFAK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
For quantitative analysis, perform densitometry on the bands and normalize the pFAK signal to the total FAK signal.
Cell Viability Assay (MTT Assay)
Objective: To measure the effect of a FAK inhibitor or PROTAC on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound (this compound or PROTAC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Concluding Remarks
Both this compound and FAK-targeting PROTACs represent powerful tools for interrogating FAK biology and hold therapeutic promise. The choice between an inhibitor and a degrader will depend on the specific experimental question and therapeutic goal.
-
This compound and other kinase inhibitors offer a direct and rapid way to block the catalytic function of FAK. Their effects are often reversible and dependent on continuous exposure.
-
FAK-targeting PROTACs provide a distinct advantage by eliminating the entire FAK protein, thereby abrogating both its kinase and scaffolding functions. This can lead to a more profound and sustained biological effect. The catalytic nature of PROTACs may also allow for lower dosing in vivo.
Further head-to-head studies in relevant preclinical models are warranted to fully delineate the therapeutic potential of these two promising strategies for targeting FAK in cancer. This guide provides a foundational framework for researchers to understand the key differences and make informed decisions in their ongoing research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OXA-11 | Selective FAK Inhibitor | TargetMol [targetmol.com]
- 3. THP Life Science Webshop - this compound [lifescience.thp.at]
- 4. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF-562271 hydrochloride | CDK | FAK | PYK2 | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
- 9. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ascopubs.org [ascopubs.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Focal adhesion kinase (FAK) inhibitors VS-6063 and VS-4718 target cancer stem cells. - ASCO [asco.org]
- 16. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of defactinib derivatives targeting focal adhesion kinase using ensemble docking, molecular dynamics simulations and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is Defactinib used for? [synapse.patsnap.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. BI-3663 | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 21. glpbio.com [glpbio.com]
- 22. BI-3663 - Immunomart [immunomart.com]
- 23. file.medchemexpress.com [file.medchemexpress.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. FAK PROTAC FC-11 | FAK degrader | Probechem Biochemicals [probechem.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Revolutionizing Immunotherapy: A Comparative Guide to the Synergistic Effects of FAK-IN-16
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Focal Adhesion Kinase (FAK) inhibitor, FAK-IN-16 (also known as Ifebemtinib or IN10018), in combination with immunotherapy. We delve into its performance against other FAK inhibitors, supported by preclinical experimental data, to illuminate the path toward more effective cancer therapies.
The tumor microenvironment (TME) presents a significant barrier to the efficacy of immunotherapies, such as immune checkpoint inhibitors (ICIs). Characterized by a dense extracellular matrix and the presence of immunosuppressive cells, the TME can prevent the infiltration and function of cytotoxic T lymphocytes (CTLs) that are crucial for tumor cell killing. Focal Adhesion Kinase (FAK) has emerged as a key regulator of this immunosuppressive TME.[1][2] FAK is a non-receptor tyrosine kinase that, when overexpressed in cancer cells, promotes tumor progression, invasion, and metastasis.[3] Its activation is linked to the creation of a fibrotic and immunosuppressive environment that limits the effectiveness of ICIs.[4]
FAK inhibitors counter these effects by reprogramming the TME, reducing fibrosis, decreasing the population of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and enhancing the infiltration of tumor-killing CD8+ T cells.[5][6] This guide focuses on this compound and compares its synergistic effects with immunotherapy to other notable FAK inhibitors, providing a comprehensive overview for advancing cancer research.
Comparative Performance of FAK Inhibitors with Immunotherapy
The following tables summarize quantitative data from preclinical studies, offering a direct comparison of this compound (Ifebemtinib/IN10018) and other FAK inhibitors when combined with anti-PD-1/PD-L1 immunotherapy.
Table 1: In Vivo Anti-Tumor Efficacy of FAK Inhibitors in Combination with Anti-PD-1/PD-L1 Therapy
| FAK Inhibitor | Cancer Model | Treatment Groups | Tumor Growth Inhibition (TGI) / Outcome | Citation |
| This compound (Ifebemtinib) | KRAS G12D mutant/LKB1 loss Animal Model | Kras inhibitor + Ifebemtinib + anti-PD-1 | Stronger anti-cancer effects compared to dual therapies. | [7] |
| Defactinib (VS-6063) | KPC Xenograft Model | Defactinib + anti-PD-1 | Delayed tumor growth compared to monotherapy. | [5] |
| BI 853520 | SCC6.2 Tumor Model | BI 853520 + anti-OX40 | Complete tumor regression. | [8] |
| VS-4718 | PDAC Model | VS-4718 + anti-PD-1/anti-CTLA-4 + Gemcitabine | Significantly limited tumor progression and doubled survival. | [9] |
Table 2: Modulation of the Tumor Immune Microenvironment by FAK Inhibitors and Immunotherapy
| FAK Inhibitor | Cancer Model | Key Immunological Changes | Citation |
| This compound (Ifebemtinib) | Preclinical Models | Overcomes tumor stromal fibrosis and modulates the immunosuppressive microenvironment. | [10] |
| Defactinib (VS-6063) | KPC Xenograft Model | Increased CD8+ T cell infiltration. | [5] |
| BI 853520 | SCC and Pancreatic Cancer Models | Increased frequency of CD8+ T cell infiltration in responsive tumors. | [8] |
| VS-4718 | PDAC Model | Reduced tumor fibrosis and decreased number of tumor-infiltrating immunosuppressive cells. | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: FAK signaling pathway in the tumor microenvironment.
Caption: Experimental workflow for assessing synergy.
Detailed Experimental Protocols
1. In Vivo Murine Tumor Model
-
Cell Lines and Culture: Murine cancer cell lines (e.g., KPC for pancreatic cancer, MC38 for colon adenocarcinoma) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Tumor Implantation: 6-8 week old immunocompetent mice (e.g., C57BL/6) are subcutaneously injected with 1x10^6 tumor cells in 100 µL of PBS into the flank.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. This compound is typically administered orally daily. Anti-PD-1 antibody (or isotype control) is administered intraperitoneally, for example, twice a week.
-
Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight and general health are also monitored.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study. Tumors are excised for ex vivo analysis. Survival studies continue until humane endpoints are met.
2. Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Dissociation: Freshly excised tumors are minced and digested in a solution containing collagenase and DNase I at 37°C for 30-60 minutes to obtain a single-cell suspension.
-
Cell Staining: The cell suspension is filtered and stained with a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs). A viability dye is included to exclude dead cells.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using software like FlowJo to quantify the percentage of different immune cell populations within the CD45+ leukocyte gate.
3. Immunofluorescence for CD8+ T Cell Infiltration
-
Tissue Preparation: Excised tumors are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Staining: Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then blocked and incubated with a primary antibody against CD8, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Quantification: Stained sections are imaged using a fluorescence microscope. The number of CD8+ cells per unit area of the tumor is quantified using image analysis software.
Conclusion
The preclinical data strongly suggest that combining FAK inhibitors, such as this compound, with immunotherapy is a promising strategy to overcome resistance and enhance anti-tumor responses. By remodeling the tumor microenvironment, these inhibitors create a more favorable landscape for immune-mediated cancer cell destruction. The provided experimental framework offers a robust methodology for further investigation and comparison of novel FAK inhibitors in the quest for more effective cancer treatments. Continued research in this area is crucial to translate these promising preclinical findings into clinical benefits for patients.
References
- 1. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Inhibition of FAK promotes pancreatic cancer immunotherapy by mediating CXCL10 secretion to enhance CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asco.org [asco.org]
- 8. T-cell co-stimulation in combination with targeting FAK drives enhanced anti-tumor immunity | eLife [elifesciences.org]
- 9. A phase I study of VS-6063, a second-generation focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inxmed has announced two sets of data on FAK inhibitor Ifebemtinib [synapse.patsnap.com]
Comparative Analysis of FAK-IN-16's Activity Across Diverse Cancer Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of FAK-IN-16, a potent Focal Adhesion Kinase (FAK) inhibitor. This guide provides an objective comparison of its performance with alternative FAK inhibitors, supported by experimental data and detailed protocols.
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, migration, proliferation, and survival. Its overexpression and activation are frequently observed in a multitude of human cancers, correlating with poor prognosis and metastatic disease. This central role in tumor progression has positioned FAK as a compelling target for anticancer therapies. This compound is a novel small molecule inhibitor of FAK. This guide provides a comparative analysis of this compound's activity in various cancer cell lines and benchmarks its performance against other known FAK inhibitors.
Comparative Activity of FAK Inhibitors
The inhibitory activity of this compound and other FAK inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the target's activity. The following table summarizes the reported IC50 values for this compound and other well-characterized FAK inhibitors across a range of cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 (nM) |
| This compound (Compound 16) | HCT116 (Colon Cancer) | 10[1] |
| MDA-MB-231 (Breast Cancer) | 110[1] | |
| HeLa (Cervical Cancer) | 410[1] | |
| U-87MG (Glioblastoma) | (See Note 1)[2] | |
| A549 (Lung Cancer) | (See Note 1)[2] | |
| TAE226 | U-87MG (Glioblastoma) | (See Note 1)[2] |
| A549 (Lung Cancer) | (See Note 1)[2] | |
| MDA-MB-231 (Breast Cancer) | (See Note 1)[2] | |
| HCT-116 (Colon Cancer) | (See Note 1) | |
| OVCAR8 (Ovarian Cancer) | 8.5 | |
| PF-573,228 | (See Note 2) | 4 |
| PND-1186 (VS-4718) | Breast Carcinoma Cells | ~100[3] |
| Y15 | Pancreatic Cancer Cells | <50,000[4] |
Note 1: One study reported that this compound (Compound 16) showed fourfold, sixfold, and 14-fold better antiproliferative activity than TAE226 in U-87MG, A549, and MDA-MB-231 cells, respectively.[2] Note 2: PF-573,228 is a highly specific FAK inhibitor with an enzymatic IC50 of 4 nM.
FAK Signaling Pathway
FAK integrates signals from integrins and growth factor receptors to regulate downstream signaling pathways crucial for cancer progression. Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a binding site for Src family kinases. This interaction leads to the phosphorylation of other tyrosine residues on FAK, amplifying the signal and activating pathways such as PI3K/Akt and MAPK/ERK, which promote cell survival, proliferation, and migration.
Figure 1: Simplified FAK signaling pathway in cancer.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of FAK inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
FAK inhibitors (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the FAK inhibitor in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][5][6]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Workflow for the MTT cell viability assay.
Western Blot Analysis of FAK Phosphorylation
This protocol is used to determine the effect of FAK inhibitors on the phosphorylation of FAK at Y397, a key marker of its activation.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
FAK inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pFAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the FAK inhibitor at various concentrations for a specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pFAK (Y397) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total FAK antibody as a loading control.
This comprehensive guide provides a framework for the cross-validation of this compound's activity. The provided data and protocols enable researchers to objectively assess its performance and compare it with other FAK inhibitors, facilitating informed decisions in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of FAK-IN-16 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for FAK-IN-16, a focal adhesion kinase (FAK) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on established best practices for the disposal of similar small molecule inhibitors used in research settings.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to minimize exposure and risk.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE) : All personnel must wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a fully buttoned laboratory coat.
-
Avoid Contact : Prevent direct contact with the skin, eyes, and clothing. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation develops or persists.
-
Spill Response : In case of a spill, contain the material using an inert absorbent such as vermiculite or sand. Carefully collect the absorbed material and place it into a sealed, appropriately labeled container for hazardous waste disposal.
Quantitative Data Summary
The following table summarizes the type of information that would typically be found in a Safety Data Sheet for a research compound like this compound. Since specific data for this compound is not available, this table serves as a template for the critical information researchers should seek from the supplier-specific SDS.
| Property | Data |
| Chemical Name | Focal Adhesion Kinase Inhibitor, this compound |
| CAS Number | Not available |
| Hazard Statements | Assume hazardous until thoroughly characterized. Potential hazards may include skin, eye, and respiratory irritation. Some FAK inhibitors are classified as toxic if swallowed or inhaled.[1][2][3] |
| Precautionary Measures | Use in a fume hood, wear appropriate PPE, avoid generating dust. Wash hands thoroughly after handling.[1][3][4] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[5][6] |
| Disposal Directive | Dispose of contents/container to an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[1][3][4][6][7] |
Experimental Protocol: Step-by-Step Disposal of this compound
The proper disposal of this compound and associated waste must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound must be considered hazardous chemical waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, weighing boats, vials, and gloves.
-
Spill cleanup materials.
-
2. Containerization and Labeling:
-
Solid Waste : Collect all solid waste contaminated with this compound in a dedicated, leak-proof hazardous waste container with a secure lid. The container must be chemically compatible with the waste.
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, leak-proof, and shatter-resistant hazardous waste container.
-
Labeling : Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and quantity of the waste. Ensure the label also includes the date of accumulation.
3. Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area.[8]
-
This area should be well-ventilated and provide secondary containment to prevent the spread of material in case of a leak.
-
Ensure that this compound waste is not stored with incompatible chemicals.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including the information on the container label.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spsonline.com [spsonline.com]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Handling Guide for FAK Inhibitors
Immediate Safety and Handling Precautions
When handling FAK inhibitors, adherence to strict safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Handle all FAK inhibitors in a well-ventilated area.
-
For procedures that may generate dust or aerosols, use a certified chemical fume hood.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling FAK inhibitors.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact. Double gloving is recommended for certain hazards.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles.[1][2] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient to maintain exposure below acceptable limits.[1] |
General Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in laboratory areas.
-
Remove contaminated clothing and wash before reuse.
Spill Response Protocol
In the event of a spill, a clear and immediate response is critical to contain the material and prevent exposure.
Caption: Workflow for handling a chemical spill.
Disposal Plan
Proper disposal of FAK inhibitors and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
All waste containing FAK inhibitors, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, should be classified as hazardous chemical waste.[3]
Segregation and Storage:
-
Collect all FAK inhibitor waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[3]
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[4]
Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department with a complete and accurate description of the waste.
-
Under no circumstances should FAK inhibitor waste be disposed of down the drain or in regular trash. [3]
Toxicological Information
While specific toxicological data for FAK-IN-16 is not available, FAK inhibitors as a class of compounds may present certain health hazards.
-
Potential Routes of Exposure: Skin and eye contact are potential routes of overexposure. Inhalation and ingestion are also possible depending on the physical form of the compound and how it is handled.[5]
-
Potential Health Effects: Depending on the specific compound, effects may include skin irritation, serious eye irritation, and respiratory irritation.[6] Some related compounds are toxic if swallowed, in contact with skin, or if inhaled, and may cause severe skin burns and eye damage.
This information is intended to provide a foundation for safe laboratory practices when working with FAK inhibitors. Always prioritize the specific guidance provided in the manufacturer's Safety Data Sheet.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
